3-Butenal, 2-oxo-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxobut-3-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQVYUNYDAWYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168748 | |
| Record name | 3-Butenal, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16979-06-9 | |
| Record name | 3-Butenal, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butenal, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Butenal, 2-oxo-: Core Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal or vinylglyoxal. This highly reactive α,β-unsaturated dicarbonyl compound is of significant interest due to its role as a potential intermediate in chemical syntheses and its interactions within biological systems. This document summarizes its chemical and physical properties, provides insights into its synthesis and reactivity, and discusses its biological significance, with a focus on its electrophilic nature. Detailed experimental considerations and data are presented to aid researchers in their study and application of this molecule.
Chemical and Physical Properties
3-Butenal, 2-oxo- is a small organic molecule with the molecular formula C₄H₄O₂.[1] Its structure features both an aldehyde and a ketone functional group in conjugation with a carbon-carbon double bond, which contributes to its high reactivity. A summary of its key chemical and physical properties is provided in the tables below.
Table 1: General Properties of 3-Butenal, 2-oxo-
| Property | Value | Reference |
| IUPAC Name | 2-oxobut-3-enal | [1] |
| Synonyms | 3-Butenal, 2-oxo-; Vinylglyoxal | [1][2] |
| CAS Number | 16979-06-9 | [1][2] |
| Molecular Formula | C₄H₄O₂ | [1][2] |
| Molecular Weight | 84.07 g/mol | [1] |
| Canonical SMILES | C=CC(=O)C=O | [1] |
| InChI | InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2 | [1] |
| InChIKey | SDQVYUNYDAWYIK-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of 3-Butenal, 2-oxo-
| Property | Value | Reference |
| Boiling Point | 88.4 °C at 760 mmHg (Computed) | [2] |
| Flash Point | 14.7 °C (Computed) | [2] |
| Density | 0.999 g/cm³ (Computed) | [2] |
| Vapor Pressure | 61.2 mmHg at 25 °C (Computed) | [2] |
| LogP | -0.05960 (Computed) | [2] |
Synthesis and Purification
The synthesis of 3-Butenal, 2-oxo- can be challenging due to its high reactivity and potential for polymerization. While specific, detailed experimental protocols are not widely published, a general approach involves the gas-phase pyrolysis of bicyclo[2.2.1]hept-5-enecarbaldehyde derivatives.
General Synthetic Approach: Gas-Phase Pyrolysis
A patented method for the preparation of vinylglyoxal derivatives suggests a synthetic route involving the following key steps:
-
Diels-Alder Reaction: Formation of a bicyclo[2.2.1]hept-5-enecarbaldehyde derivative through a Diels-Alder reaction.
-
Oxidation: The resulting adduct is then oxidized to the corresponding dicarbonyl compound.
-
Gas-Phase Pyrolysis: The dicarbonyl compound is subjected to gas-phase pyrolysis at elevated temperatures (500-700 °C) and reduced pressure to yield the vinylglyoxal derivative.
General synthetic workflow for vinylglyoxal derivatives.
Purification
Purification of 3-Butenal, 2-oxo- is expected to be challenging due to its reactivity. Standard purification techniques such as distillation and chromatography would need to be employed with care to avoid decomposition or polymerization.[3]
-
Distillation: Fractional distillation under reduced pressure could be a suitable method for separating the product from starting materials and byproducts with different boiling points.[4]
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) could be used for both purification and analysis.[3] Reverse-phase chromatography might be a viable option for separating this relatively polar molecule.[3]
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for 3-Butenal, 2-oxo-
| Technique | Predicted Features |
| ¹H NMR | Signals for vinylic protons (δ 5.5-7.5 ppm) and an aldehydic proton (δ 9.5-10.0 ppm). |
| ¹³C NMR | Signals for carbonyl carbons (δ 190-210 ppm), and sp² hybridized carbons of the alkene (δ 120-150 ppm). |
| FTIR | Strong C=O stretching frequencies for the aldehyde and ketone (around 1680-1720 cm⁻¹), and a C=C stretching frequency (around 1600-1650 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to its molecular weight (84.02 g/mol ). |
Reactivity and Biological Significance
The chemical reactivity of 3-Butenal, 2-oxo- is dominated by its nature as an α,β-unsaturated dicarbonyl compound. This structure makes it a potent electrophile, susceptible to nucleophilic attack.
Michael Addition Reactions
As a Michael acceptor, 3-Butenal, 2-oxo- can react with a variety of nucleophiles in a conjugate addition fashion. This reaction is a key aspect of its chemical behavior and biological activity.
Michael addition of a nucleophile to 3-Butenal, 2-oxo-.
Biological Reactivity and Potential Toxicity
The electrophilic nature of 3-Butenal, 2-oxo- suggests that it can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins (e.g., glutathione) and the nitrogen atoms of DNA bases.
-
Reaction with Glutathione: It is anticipated to form adducts with glutathione (GSH), a key cellular antioxidant. This reaction is a detoxification pathway but can also lead to GSH depletion and oxidative stress.
-
Genotoxicity: As an α,β-unsaturated carbonyl compound, there is a potential for mutagenic and carcinogenic effects.[5] Such compounds are known to react with DNA bases, leading to the formation of DNA adducts that can cause mutations if not repaired.
The potential for 3-Butenal, 2-oxo- to be a genotoxic agent warrants careful handling and assessment in any biological application.
Conclusion
3-Butenal, 2-oxo- is a reactive small molecule with a rich chemistry centered around its electrophilic nature. While its synthesis and purification present challenges, its potential as a chemical intermediate and its significant biological reactivity make it a compound of interest for further research. This guide provides a foundational understanding of its core properties and serves as a starting point for scientists and researchers working with this and related α,β-unsaturated dicarbonyl compounds. Further experimental investigation is needed to fully characterize its spectroscopic properties and elucidate its specific biological signaling pathways and toxicological profile.
References
- 1. 3-Butenal, 2-oxo- | C4H4O2 | CID 167605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 4. youtube.com [youtube.com]
- 5. The possible role of α,β-unsaturated carbonyl compounds in mutagenesis and carcinogenesis (1993) | Erwin Eder | 113 Citations [scispace.com]
Vinyl Glyoxal: A Comprehensive Technical Guide to Synthesis and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl glyoxal, systematically named 2-oxo-3-butenal, is a highly reactive α,β-unsaturated dicarbonyl compound. Its unique structure, featuring both a conjugated vinyl group and a 1,2-dicarbonyl moiety, imparts a diverse range of chemical reactivity, making it a valuable synthon in organic chemistry and a molecule of interest in biological systems. This technical guide provides an in-depth overview of the synthesis and reactivity of vinyl glyoxal, including detailed experimental protocols, quantitative data, and visualizations of its chemical behavior.
Physicochemical Properties
Vinyl glyoxal is a small, polar molecule with the following properties:
| Property | Value |
| Systematic Name | 2-Oxo-3-butenal |
| Synonym | Vinyl glyoxal |
| CAS Number | 16979-06-9[1] |
| Molecular Formula | C₄H₄O₂[1] |
| Molecular Weight | 84.07 g/mol [1] |
Synthesis of Vinyl Glyoxal
The primary synthetic route to vinyl glyoxal involves the oxidation of α,β-unsaturated aldehydes, most notably acrolein, using selenium dioxide. This method, known as the Riley oxidation, selectively oxidizes the α-methylenic carbon of the aldehyde to a carbonyl group.
Experimental Protocol: Synthesis via Riley Oxidation of Acrolein
Materials:
-
Acrolein
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide in a minimal amount of water with gentle heating.
-
Add dioxane to the flask.
-
Under an inert atmosphere, add freshly distilled acrolein dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated elemental selenium.
-
Extract the filtrate with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude vinyl glyoxal.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
Note: This is a generalized protocol based on the principles of the Riley oxidation. Specific reaction conditions such as temperature, reaction time, and stoichiometry may require optimization for optimal yield and purity.
Chemical Reactivity
The reactivity of vinyl glyoxal is dictated by the presence of two key functional groups in conjugation: the α,β-unsaturated system and the 1,2-dicarbonyl system. This allows for a variety of reactions, including Diels-Alder cycloadditions and nucleophilic additions.
Diels-Alder Reactions
Vinyl glyoxal is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the two carbonyl groups, which lowers the energy of the LUMO. It readily reacts with conjugated dienes to form six-membered rings.
Caption: General workflow of a Diels-Alder reaction involving vinyl glyoxal.
A common example is the reaction with cyclopentadiene, which is highly reactive and typically proceeds readily at room temperature to form a bicyclic adduct.[2]
Nucleophilic Addition Reactions
Vinyl glyoxal is susceptible to nucleophilic attack at three electrophilic centers: the two carbonyl carbons and the β-carbon of the vinyl group. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.
-
1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more electrophilic aldehyde carbonyl carbon.
-
1,4-Addition (Michael Addition): Soft nucleophiles, such as enolates, amines, and thiols, preferentially add to the β-carbon of the α,β-unsaturated system in a conjugate addition.[3][4][5][6][7]
Caption: Pathways of nucleophilic addition to vinyl glyoxal.
Spectroscopic Data
While a comprehensive, publicly available dataset of spectroscopic data for vinyl glyoxal is limited, the expected characteristic signals are outlined below based on its structure.
¹H NMR (Expected Chemical Shifts):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehydic H | 9.5 - 10.0 | singlet |
| Vinylic H (α to C=O) | 6.5 - 7.0 | doublet of doublets |
| Vinylic H (β to C=O, cis) | 6.0 - 6.5 | doublet |
| Vinylic H (β to C=O, trans) | 6.2 - 6.7 | doublet |
¹³C NMR (Expected Chemical Shifts):
| Carbon | Expected Chemical Shift (ppm) |
| Aldehydic C=O | 190 - 200 |
| Ketonic C=O | 195 - 205 |
| Vinylic C (α to C=O) | 135 - 145 |
| Vinylic C (β to C=O) | 130 - 140 |
FTIR (Expected Absorption Bands):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aldehydic) | 2850 - 2750 |
| C=O (conjugated aldehyde) | 1680 - 1700 |
| C=O (conjugated ketone) | 1670 - 1690 |
| C=C (conjugated) | 1600 - 1640 |
Biological Significance
α,β-Unsaturated aldehydes are a class of reactive electrophilic species that can be formed endogenously through processes like lipid peroxidation. These compounds are known to be cytotoxic and can react with biological nucleophiles such as proteins and DNA, leading to cellular damage. While specific studies on the biological signaling pathways of vinyl glyoxal are not extensively documented, its structural similarity to other reactive aldehydes suggests a potential role in cellular stress and toxicity. Further research is warranted to elucidate the specific biological effects and mechanisms of action of vinyl glyoxal.
Conclusion
Vinyl glyoxal is a versatile and highly reactive molecule with significant potential in organic synthesis. Its synthesis, primarily through the Riley oxidation of acrolein, provides access to a building block capable of undergoing a variety of transformations, most notably Diels-Alder and nucleophilic addition reactions. The understanding of its reactivity, guided by the principles of α,β-unsaturated carbonyl chemistry, allows for the strategic construction of complex molecular architectures. While its biological role is yet to be fully understood, its classification as a reactive electrophilic species suggests potential implications in toxicology and drug development. This guide serves as a foundational resource for researchers and scientists working with or interested in the chemistry and applications of vinyl glyoxal.
References
- 1. 3-Butenal, 2-oxo- | C4H4O2 | CID 167605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Michael addition reaction | PPTX [slideshare.net]
- 7. Michael Addition [organic-chemistry.org]
An In-depth Technical Guide to 2-oxobut-3-enal (CAS Number 16979-06-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-oxobut-3-enal, also known as vinylglyoxal, is a reactive α,β-unsaturated dicarbonyl compound. Its chemical structure, featuring both an aldehyde and a ketone functional group in conjugation with a carbon-carbon double bond, renders it highly electrophilic and reactive towards biological nucleophiles. This guide provides a comprehensive overview of the available technical information on 2-oxobut-3-enal, including its chemical and physical properties. While specific experimental data on its synthesis, biological activity, and direct involvement in signaling pathways are limited in publicly accessible literature, this document extrapolates potential reactivity and biological significance based on the well-studied behavior of analogous dicarbonyl and α,β-unsaturated carbonyl compounds. This guide also outlines general experimental protocols and analytical methods relevant to the study of such reactive species.
Chemical and Physical Properties
2-oxobut-3-enal is a small organic molecule with the chemical formula C₄H₄O₂.[1][2] Its structure combines the features of an α,β-unsaturated aldehyde and a glyoxal derivative, leading to a high potential for reactivity. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 16979-06-9 | [1][2] |
| Molecular Formula | C₄H₄O₂ | [1][2] |
| Molecular Weight | 84.07 g/mol | [2] |
| IUPAC Name | 2-oxobut-3-enal | [2] |
| Synonyms | Vinylglyoxal, 2-Oxo-3-butenal | [2] |
| Boiling Point | 88.4°C at 760 mmHg | [1] |
| Density | 0.999 g/cm³ | [1] |
| Flash Point | 14.7°C | [1] |
| Vapor Pressure | 61.2 mmHg at 25°C | [1] |
| LogP | -0.05960 | [1] |
| Topological Polar Surface Area | 34.1 Ų | [2] |
| SMILES | C=CC(=O)C=O | [2] |
| InChI | InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2 | [2] |
| InChIKey | SDQVYUNYDAWYIK-UHFFFAOYSA-N | [2] |
Synthesis
A specific, detailed, and publicly available experimental protocol for the laboratory synthesis of 2-oxobut-3-enal is not readily found in the surveyed literature. However, general synthetic strategies for α,β-unsaturated aldehydes often involve aldol condensation reactions. A patent exists for the preparation of vinylglyoxal derivatives, suggesting potential synthetic routes, though it does not provide explicit details for the parent compound.
Reactivity and Biological Significance
The high electrophilicity of 2-oxobut-3-enal suggests a strong potential for reactivity with biological macromolecules. This reactivity is central to its potential biological effects, which can be inferred from studies on similar compounds like glyoxal and methylglyoxal.
Adduct Formation with Biomolecules
Like other α-oxoaldehydes, 2-oxobut-3-enal is expected to react with nucleophilic groups in proteins (e.g., lysine and arginine residues) and DNA (e.g., guanosine).[3] This can lead to the formation of advanced glycation end-products (AGEs), which are associated with a variety of chronic diseases. The reaction with guanosine is of particular interest as it can lead to the formation of DNA adducts, potentially causing mutations if not repaired.
Induction of Oxidative and Carbonyl Stress
The reaction of 2-oxobut-3-enal with cellular components can lead to a state of carbonyl stress, which is a contributing factor to broader oxidative stress. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can result in damage to lipids, proteins, and DNA. Protein carbonylation is a common marker of oxidative stress and can be induced by reactive aldehydes.
Potential Involvement in Cellular Signaling Pathways
Based on its chemical nature as an electrophile, 2-oxobut-3-enal can be hypothesized to interact with key cellular signaling pathways that respond to oxidative and electrophilic stress.
The Glyoxalase System
The glyoxalase system, comprising the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2), is a major pathway for the detoxification of α-oxoaldehydes. This system converts reactive dicarbonyls into less reactive α-hydroxy acids. It is plausible that 2-oxobut-3-enal is a substrate for this pathway, and its cellular concentration could be regulated by the activity of these enzymes. The glyoxalase system is a potential therapeutic target for diseases associated with high levels of dicarbonyl stress.
References
- 1. Inhibition of glyoxalase I: the first low-nanomolar tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4894483A - Preparation of vinylglyoxal derivatives, novel vinylglyoxal derivatives and their use - Google Patents [patents.google.com]
- 3. Determination of glyoxal and methylglyoxal in environmental and biological matrices by stir bar sorptive extraction with in-situ derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Butenal, 2-oxo-: A Technical Guide
Introduction
3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal or vinylglyoxal, is a small organic molecule with the chemical formula C₄H₄O₂.[1] Its structure, featuring both an aldehyde and a ketone functional group in conjugation with a vinyl group, suggests a high degree of reactivity and potential for diverse chemical transformations. Despite its simple structure, a comprehensive search of publicly available scientific databases and literature reveals a notable absence of experimentally determined spectroscopic data (NMR, IR, MS). This technical guide, therefore, presents a predicted spectroscopic profile of 3-Butenal, 2-oxo- based on established principles of spectroscopy and computational chemistry. The information provided herein is intended to serve as a reference for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, or application of this compound.
Predicted Spectroscopic Data
In the absence of experimental spectra, the following data has been predicted using widely accepted spectroscopic principles and computational tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.7 - 9.8 | Singlet | 1H | Aldehydic proton (-CHO) |
| 6.9 - 7.0 | Doublet of doublets | 1H | Vinylic proton (=CH-) |
| 6.5 - 6.6 | Doublet | 1H | Vinylic proton (trans to C=O, =CH₂) |
| 6.0 - 6.1 | Doublet | 1H | Vinylic proton (cis to C=O, =CH₂) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 195 - 200 | C=O | Ketonic Carbonyl |
| 190 - 195 | C=O | Aldehydic Carbonyl |
| 135 - 140 | CH | Vinylic CH |
| 130 - 135 | CH₂ | Vinylic CH₂ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3150 | Medium | =C-H Stretch (Vinylic) |
| 2820 - 2850, 2720 - 2750 | Medium, Weak | C-H Stretch (Aldehyde) |
| 1720 - 1740 | Strong | C=O Stretch (Aldehyde) |
| 1680 - 1700 | Strong | C=O Stretch (α,β-unsaturated Ketone) |
| 1620 - 1640 | Medium | C=C Stretch (Vinylic) |
| 910 - 990 | Strong | =C-H Bend (Out-of-plane) |
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 84 | 60 | [M]⁺ (Molecular Ion) |
| 56 | 100 | [M - CO]⁺ |
| 55 | 80 | [M - CHO]⁺ |
| 29 | 40 | [CHO]⁺ |
| 28 | 50 | [CO]⁺ |
| 27 | 70 | [C₂H₃]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for a small, non-volatile organic compound like 3-Butenal, 2-oxo-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Solid: If the compound is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄, CHCl₃) and the spectrum recorded in a liquid cell.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or the pure solvent). Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or by direct insertion probe. For less volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique for volatile, thermally stable compounds and typically results in extensive fragmentation, which can be useful for structure elucidation. Soft ionization techniques like ESI or chemical ionization (CI) are used for more fragile molecules to keep the molecular ion intact.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Detection: Detect the separated ions and record their abundance. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
Conclusion
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Oxo-3-butenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxo-3-butenal, also known as vinylglyoxal, is a reactive α,β-unsaturated dicarbonyl compound. Its unique chemical structure, featuring both an aldehyde and a ketone functional group in conjugation with a vinyl group, imparts a high degree of reactivity and potential for diverse chemical transformations. This document provides a comprehensive overview of the known physical and chemical properties of 2-oxo-3-butenal, details on its synthesis and reactivity, and an exploration of its putative biological significance based on the well-understood roles of related dicarbonyl species. This guide is intended to serve as a valuable resource for researchers in the fields of organic chemistry, toxicology, and drug development who may encounter or wish to utilize this versatile chemical entity.
Physical and Chemical Properties
2-Oxo-3-butenal is a small, reactive molecule. A summary of its key physical and chemical properties is presented in the tables below. These data have been compiled from various chemical databases and literature sources.
Table 1: General and Physical Properties of 2-Oxo-3-butenal
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 84.07 g/mol | --INVALID-LINK--[1] |
| CAS Number | 16979-06-9 | --INVALID-LINK--[1] |
| IUPAC Name | 2-oxobut-3-enal | --INVALID-LINK--[1] |
| Synonyms | Vinylglyoxal, 2-Oxo-3-butenal | --INVALID-LINK--[1] |
| Boiling Point | 88.4°C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 0.999 g/cm³ | --INVALID-LINK--[2] |
| Flash Point | 14.7°C | --INVALID-LINK--[2] |
| Vapor Pressure | 61.2 mmHg at 25°C | --INVALID-LINK--[2] |
| LogP | -0.05960 | --INVALID-LINK--[2] |
| Solubility | Due to its polar functional groups, 2-oxo-3-butenal is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. Its solubility in water is likely to be significant due to the potential for hydrogen bonding. | Inferred from chemical structure |
Table 2: Computed Molecular Descriptors of 2-Oxo-3-butenal
| Descriptor | Value | Source |
| Exact Mass | 84.021129366 Da | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 34.1 Ų | --INVALID-LINK--[1] |
| Heavy Atom Count | 6 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
Synthesis and Reactivity
Synthesis
The synthesis of 2-oxo-3-butenal and its derivatives can be achieved through various organic reactions. A patented method describes a general approach for the preparation of vinylglyoxal derivatives.
Experimental Protocol: General Synthesis of Vinylglyoxal Derivatives
A general method for the synthesis of vinylglyoxal derivatives involves the gas-phase pyrolysis of oxidized bicyclo[2.2.1]hept-5-enecarbaldehyde derivatives.[3] The process can be summarized as follows:
-
Diels-Alder Adduct Formation: A bicyclo[2.2.1]hept-5-enecarbaldehyde derivative is formed through a Diels-Alder reaction.
-
Oxidation: The adduct is then oxidized to the corresponding dicarbonyl compound.
-
Gas-Phase Pyrolysis: The resulting dicarbonyl compound is subjected to gas-phase pyrolysis at high temperatures (500° to 700° C) and under reduced pressure (< 10⁻¹ mbar). This retro-Diels-Alder reaction yields the desired vinylglyoxal derivative.[3]
-
Purification: The resulting compound can be further purified using standard techniques such as distillation or chromatography.
Note: This is a general procedure outlined in a patent and may require optimization for the specific synthesis of 2-oxo-3-butenal.
Chemical Reactivity
The reactivity of 2-oxo-3-butenal is dominated by the presence of its two carbonyl groups and the conjugated vinyl moiety. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone. The α,β-unsaturated system allows for both 1,2- and 1,4-addition reactions (Michael addition).
The high reactivity of dicarbonyl compounds like 2-oxo-3-butenal makes them prone to react with biological nucleophiles such as the side chains of amino acids (e.g., lysine and arginine) in proteins and the nitrogenous bases of DNA. This reactivity is the basis for their biological effects, as discussed in the following section.
Spectroscopic Data
-
Mass Spectrometry (MS): A GC-MS spectrum of 2-oxo-3-butenal is available on PubChem, which can be used for its identification in complex mixtures.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To date, publicly accessible ¹H and ¹³C NMR spectra for 2-oxo-3-butenal have not been identified.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of 2-oxo-3-butenal are limited, a significant body of research on analogous dicarbonyl compounds, such as glyoxal and methylglyoxal, provides a strong basis for predicting its cellular effects. These compounds are known to be key mediators of "dicarbonyl stress," a condition implicated in aging and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders.[4][5]
The primary mechanism of dicarbonyl toxicity involves the non-enzymatic glycation of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[2][6] The accumulation of AGEs can disrupt cellular function through various mechanisms, including protein cross-linking, enzyme inactivation, and the induction of oxidative stress and inflammation.[6]
Signaling Pathway of Dicarbonyl Stress
The cellular response to dicarbonyl stress is complex and involves multiple interconnected signaling pathways. A simplified representation of the key events is depicted in the diagram below.
Caption: Signaling pathway of dicarbonyl stress induced by 2-oxo-3-butenal.
Pathway Description:
-
Cellular Uptake: 2-Oxo-3-butenal, being a small molecule, can readily enter cells.
-
AGE Formation: Inside the cell, it reacts non-enzymatically with proteins, lipids, and DNA to form AGEs.
-
RAGE Activation: AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.
-
Oxidative Stress: The binding of AGEs to RAGE triggers intracellular signaling cascades that lead to the generation of Reactive Oxygen Species (ROS) and subsequent oxidative stress.[3]
-
Inflammation: Oxidative stress can activate transcription factors such as NF-κB, leading to the expression of pro-inflammatory cytokines and a state of chronic inflammation.
-
Mitochondrial Dysfunction and Apoptosis: The accumulation of ROS and AGEs can also lead to mitochondrial dysfunction, further exacerbating oxidative stress and ultimately triggering programmed cell death (apoptosis).
Conclusion
2-Oxo-3-butenal is a highly reactive dicarbonyl compound with the potential for a wide range of chemical applications. While detailed experimental data, particularly spectroscopic information, is not extensively available, its structural similarity to well-studied dicarbonyls like glyoxal and methylglyoxal provides a strong foundation for understanding its likely chemical and biological properties. The involvement of such compounds in dicarbonyl stress and the formation of AGEs highlights the potential toxicological significance of 2-oxo-3-butenal and suggests that it could be a valuable tool for studying the mechanisms of AGE-related diseases. Further research is warranted to fully characterize this compound and explore its potential applications in organic synthesis and as a probe for investigating cellular stress pathways.
References
- 1. Toxicity of glyoxals--role of oxidative stress, metabolic detoxification and thiamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Investigating the molecular mechanisms of glyoxal-induced cytotoxicity in human embryonic kidney cells: Insights from network toxicology and cell biology experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicarbonyl Stress at the Crossroads of Healthy and Unhealthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pathophysiology of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Vinyl Glyoxal
Disclaimer: Direct experimental data on vinyl glyoxal is scarce in publicly available literature. The following guide is based on the known properties of structurally related compounds, namely glyoxal, methylglyoxal, and acrolein (an α,β-unsaturated aldehyde). The information provided should be considered as an educated inference and a starting point for experimental investigation.
Introduction to Vinyl Glyoxal
Vinyl glyoxal (systematic name: but-1-ene-3,4-dione) is a dicarbonyl compound containing both a vinyl group and a glyoxal moiety. This unique combination of functional groups suggests a high degree of reactivity and specific solubility characteristics. As an α,β-unsaturated dicarbonyl compound, it is expected to be a potent electrophile, susceptible to nucleophilic attack at both the carbonyl carbons and the β-carbon of the vinyl group. Its properties are of interest to researchers in atmospheric chemistry, toxicology, and synthetic organic chemistry.
Physicochemical Properties
The physicochemical properties of vinyl glyoxal can be inferred from its constituent functional groups. The presence of two polar carbonyl groups suggests significant water solubility, while the nonpolar vinyl group may confer some solubility in organic solvents.
Table 1: Inferred Physicochemical Properties of Vinyl Glyoxal and Related Compounds
| Property | Vinyl Glyoxal (Inferred) | Glyoxal | Methylglyoxal | Acrolein |
| Molecular Formula | C4H4O2 | C2H2O2 | C3H4O2 | C3H4O |
| Molecular Weight | 84.07 g/mol | 58.04 g/mol | 72.06 g/mol | 56.06 g/mol |
| Appearance | Likely a colorless to yellow liquid | Yellow liquid, green vapor[1] | Clear yellow, slightly viscous liquid[2][3] | Colorless to yellow liquid[4][5] |
| Boiling Point | Estimated to be higher than acrolein due to increased molecular weight and polarity | 51 °C[1] | 72 °C[6] | 53 °C[7] |
| Melting Point | N/A (likely unstable at low temperatures) | 15 °C[1] | -16 °C[6] | -88 °C[7] |
| Water Solubility | Expected to be high | Soluble[1] | >10 g/100 mL at 17°C[2][3] | 208 g/kg at 20°C |
| LogP | Estimated to be < 0 | -1.14 (estimated) | -1.28 (estimated) | -0.01[4] |
Solubility Profile
Based on the principle of "like dissolves like," the polarity of vinyl glyoxal will govern its solubility.[8][9]
Aqueous Solubility
The two carbonyl groups in vinyl glyoxal are expected to form hydrogen bonds with water molecules, leading to high aqueous solubility.[6] Like glyoxal and methylglyoxal, it is anticipated to exist in equilibrium with its hydrated forms (mono- and dihydrate) in aqueous solutions.[1][2][10]
Organic Solvent Solubility
Vinyl glyoxal is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetonitrile.[6][11] Its solubility in nonpolar solvents like hexane is likely to be limited.
Table 2: Inferred Solubility of Vinyl Glyoxal
| Solvent | Predicted Solubility | Rationale |
| Water | High | Formation of hydrogen bonds and hydrates.[1][6] |
| Ethanol | High | Polar protic solvent, capable of hydrogen bonding. |
| Methanol | High | Polar protic solvent, capable of hydrogen bonding. |
| Acetonitrile | Moderate to High | Polar aprotic solvent. |
| Acetone | Moderate to High | Polar aprotic solvent. |
| Dichloromethane | Moderate | Moderately polar solvent. |
| Hexane | Low | Nonpolar solvent. |
Stability Profile
Vinyl glyoxal is predicted to be a highly reactive and unstable molecule. Its stability will be influenced by factors such as pH, temperature, light, and the presence of other chemical species.
pH-Dependent Stability
The stability of vinyl glyoxal is expected to be highly dependent on pH. In aqueous solutions, aldehydes can undergo various reactions that are catalyzed by acids or bases.[2]
-
Acidic Conditions (pH < 4): Reasonably stable, though hydration of the carbonyl groups will occur.
-
Neutral to Mildly Acidic Conditions (pH 4-7): Susceptible to hydration and potentially polymerization.
-
Alkaline Conditions (pH > 7): Highly unstable. Expected to undergo rapid polymerization, aldol-type condensation reactions, and potentially Cannizzaro-type reactions.[12]
Thermal and Photochemical Stability
Exposure to heat and light is expected to promote the polymerization of vinyl glyoxal, similar to acrolein.[5] The vinyl group makes it susceptible to free-radical polymerization. For stabilization, inhibitors such as hydroquinone are often used for related compounds like acrolein.[13][14]
Reactivity and Degradation Pathways
Vinyl glyoxal, as an α,β-unsaturated dicarbonyl compound, has multiple reactive sites.
-
Hydration and Oligomerization: In aqueous solutions, the carbonyl groups will likely hydrate to form gem-diols, which can then oligomerize.[1]
-
Michael Addition: The β-carbon of the vinyl group is electrophilic and susceptible to conjugate addition (Michael addition) by nucleophiles such as thiols (e.g., glutathione in a biological context).
-
Aldol Condensation: In the presence of a base, the α-protons may be abstracted, leading to the formation of an enolate that can participate in aldol-type condensation reactions.[12]
-
Diels-Alder Reactions: The conjugated system can act as a dienophile in Diels-Alder reactions.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of vinyl glyoxal.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To quantitatively determine the solubility of vinyl glyoxal in water.
Materials:
-
Vinyl glyoxal
-
Deionized water
-
20 mL screw-cap vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringes and 0.22 µm syringe filters
Procedure:
-
Add an excess amount of vinyl glyoxal to a series of vials containing a known volume of deionized water.
-
Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for 24 hours to ensure saturation.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the aqueous supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a known volume of deionized water.
-
Analyze the diluted solution by HPLC-UV to determine the concentration of vinyl glyoxal. A pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) may be necessary for sensitive detection.[15]
-
Calculate the original concentration in the saturated solution to determine the aqueous solubility.
Assessment of pH-Dependent Stability
Objective: To evaluate the stability of vinyl glyoxal at different pH values over time.
Materials:
-
Vinyl glyoxal stock solution
-
Buffer solutions (pH 4, 7, and 9)
-
Constant temperature incubator or water bath
-
HPLC-UV system
-
Autosampler vials
Procedure:
-
Prepare a dilute solution of vinyl glyoxal in each of the buffer solutions (pH 4, 7, and 9).
-
Dispense aliquots of each solution into separate autosampler vials.
-
Place the vials in a constant temperature incubator (e.g., 25 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each pH series and immediately analyze its contents by HPLC-UV to quantify the remaining vinyl glyoxal.
-
Plot the concentration of vinyl glyoxal as a function of time for each pH.
-
Determine the degradation rate constant and half-life at each pH by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Visualizations
Signaling Pathways and Reactivity
Caption: Inferred reactivity pathways of vinyl glyoxal.
Experimental Workflow for Solubility Determination
Caption: Workflow for aqueous solubility determination.
Experimental Workflow for Stability Assessment
Caption: Workflow for pH-dependent stability assessment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Methylglyoxal | 78-98-8 [chemicalbook.com]
- 3. Methylglyoxal CAS#: 78-98-8 [m.chemicalbook.com]
- 4. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LCSS: ACROLEIN [web.stanford.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Acrolein - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. foodb.ca [foodb.ca]
- 11. Methylglyoxal 40 water 78-98-8 [sigmaaldrich.com]
- 12. kvmwai.edu.in [kvmwai.edu.in]
- 13. NMR investigation of acrolein stability in hydroalcoholic solution as a foundation for the valid HS-SPME/GC-MS quantification of the unsaturated aldehyde in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US2653172A - Stabilization of acrolein - Google Patents [patents.google.com]
- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
3-Butenal, 2-oxo-: A Technical Review of a Reactive Dicarbonyl Compound
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal or vinylglyoxal, is a small, reactive dicarbonyl compound with the chemical formula C₄H₄O₂. Its structure, featuring both an aldehyde and a ketone conjugated with a vinyl group, suggests a high potential for reactivity and biological activity. Despite this, a comprehensive review of the scientific literature reveals that 3-Butenal, 2-oxo- is a sparsely studied molecule. This technical guide consolidates the available information on its chemical properties, potential synthetic routes, and inferred biological activities based on closely related compounds. Due to the limited direct research on this compound, this review also highlights the significant knowledge gaps to guide future research endeavors.
Chemical and Physical Properties
Quantitative data for 3-Butenal, 2-oxo- is primarily available from chemical databases. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₂ | PubChem |
| Molecular Weight | 84.07 g/mol | PubChem |
| CAS Number | 16979-06-9 | PubChem |
| IUPAC Name | 2-oxobut-3-enal | PubChem |
| Synonyms | 3-Butenal, 2-oxo-; vinyl glyoxal; 2-Oxo-3-butenal | PubChem |
| Appearance | Not reported | - |
| Boiling Point | 88.4°C at 760 mmHg | LookChem[1] |
| Density | 0.999 g/cm³ | LookChem[1] |
| Flash Point | 14.7°C | LookChem[1] |
| LogP | -0.05960 | LookChem[1] |
| Vapor Pressure | 61.2 mmHg at 25°C | LookChem[1] |
Synthesis and Experimental Protocols
The patented method involves a multi-step process:
-
Condensation: Bicyclo[2.2.1]hept-5-enecarbaldehyde is either subjected to autocondensation or reacted with an aldehyde (R-CHO). For the synthesis of the parent 3-Butenal, 2-oxo-, this would conceptually involve a reaction with formaldehyde.
-
Oxidation: The resulting condensed product is then oxidized to the corresponding dicarbonyl compound.
-
Pyrolysis: The dicarbonyl intermediate undergoes gas-phase pyrolysis at high temperatures (500-700°C) and reduced pressure (<10⁻¹ mbar) to yield the vinylglyoxal derivative.[2]
A potential workflow for this synthesis is illustrated in the diagram below.
Caption: Conceptual workflow for the synthesis of 3-Butenal, 2-oxo-.
Biological Activity and Potential Applications
Direct studies on the biological activity of 3-Butenal, 2-oxo- are currently lacking in the scientific literature. However, its structural similarity to other reactive dicarbonyls, such as methylglyoxal (a 1,2-dicarbonyl), suggests it may possess significant biological effects.
Methylglyoxal is a well-studied compound known for its potent antimicrobial and cytotoxic properties. It is a key antibacterial component in Manuka honey.[1][3] The table below summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of methylglyoxal against various microorganisms, which can serve as a preliminary reference for the potential activity of 3-Butenal, 2-oxo-.
Table of Antimicrobial Activity for Methylglyoxal (a related compound)
| Microorganism | MIC (% v/v) | MBC (% v/v) | Source |
| Staphylococcus aureus | 0.0156 - 0.0312 | 0.0625 - 0.125 | [1][3] |
| Streptococcus pyogenes | 0.0078 | 0.0312 | [1][3] |
| Escherichia coli | 0.0625 | 0.25 | [1][3] |
| Pseudomonas aeruginosa | 0.125 | 2 | [1][3] |
| Candida albicans | 0.0156 | 0.0625 | [1][3] |
Note: This data is for methylglyoxal, not 3-Butenal, 2-oxo-, and is provided for comparative purposes only.
The high reactivity of the α,β-unsaturated dicarbonyl moiety in 3-Butenal, 2-oxo- suggests a potential for covalent modification of biological macromolecules, such as proteins and DNA. This could lead to cytotoxicity and genotoxicity. The proposed mechanism of action would likely involve the formation of adducts with nucleophilic residues in proteins (e.g., cysteine, lysine) and DNA bases.
Caption: Inferred mechanism of action for 3-Butenal, 2-oxo-.
Spectroscopic Data
A comprehensive set of spectroscopic data (NMR, IR, detailed MS) for 3-Butenal, 2-oxo- is not available in the public domain. Characterization of this compound would be a critical step in any future research.
Future Directions
The current body of knowledge on 3-Butenal, 2-oxo- is limited, presenting numerous opportunities for further investigation. Key areas for future research include:
-
Development of a reliable and scalable synthetic protocol.
-
Comprehensive spectroscopic characterization (¹H-NMR, ¹³C-NMR, IR, HRMS).
-
Evaluation of its antimicrobial activity against a broad panel of pathogens.
-
Assessment of its cytotoxicity and genotoxicity in various cell lines.
-
Investigation of its potential as a precursor for the synthesis of novel pharmaceuticals or agrochemicals.
Conclusion
3-Butenal, 2-oxo- is a molecule with significant potential for interesting chemical and biological activities due to its reactive functional groups. However, it remains largely unexplored. This technical guide provides a summary of the currently available information and highlights the substantial need for further research to fully understand the properties and potential applications of this compound. The data on related molecules, such as methylglyoxal, provides a compelling rationale for pursuing a more in-depth investigation of 3-Butenal, 2-oxo-.
References
Unveiling 2-oxobut-3-enal: A Technical Deep Dive into its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-oxobut-3-enal, also known as vinylglyoxal, is a reactive α,β-unsaturated dicarbonyl compound with the chemical formula C₄H₄O₂. While not as extensively studied as other dicarbonyls like methylglyoxal, its unique chemical structure suggests a potential role in biological systems and as a synthon in organic chemistry. This technical guide provides a comprehensive overview of the discovery and history of 2-oxobut-3-enal, detailing its synthesis, physicochemical properties, and known biological interactions. This document aims to be a foundational resource for researchers interested in the chemistry and biological significance of this intriguing molecule.
Introduction
Reactive dicarbonyl species are of significant interest in chemistry and biology due to their ability to react with nucleophiles, particularly amino acids in proteins, leading to the formation of advanced glycation end-products (AGEs). These modifications can alter protein structure and function and have been implicated in various disease states. 2-oxobut-3-enal is a vinylogous analogue of glyoxal, featuring both an aldehyde and a ketone functional group in conjugation with a carbon-carbon double bond. This arrangement confers a high degree of reactivity and potential for unique biological effects. This guide will explore the historical context of its synthesis and the current understanding of its chemical and biological profile.
Physicochemical Properties
A summary of the key physicochemical properties of 2-oxobut-3-enal is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's characteristics.
| Property | Value | Reference |
| IUPAC Name | 2-oxobut-3-enal | [1] |
| Synonyms | Vinylglyoxal, 2-Oxo-3-butenal | [1] |
| CAS Number | 16979-06-9 | [1][2] |
| Molecular Formula | C₄H₄O₂ | [1][2][3] |
| Molecular Weight | 84.07 g/mol | [1] |
| Boiling Point | 88.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 0.999 g/cm³ (Predicted) | [2] |
| SMILES | C=CC(=O)C=O | [1][3] |
| InChI | InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2 | [1] |
Table 1: Physicochemical Properties of 2-oxobut-3-enal
Discovery and History of Synthesis
The specific historical details of the initial discovery and first synthesis of 2-oxobut-3-enal are not well-documented in readily available scientific literature. However, methods for the preparation of "vinylglyoxal derivatives" have been described, indicating its role as a chemical intermediate.
Patented Synthesis of Vinylglyoxal Derivatives
A key method for the preparation of vinylglyoxal and its derivatives is outlined in U.S. Patent 4,894,483. While the patent focuses on derivatives, the core synthesis provides insight into a potential route to the parent compound, 2-oxobut-3-enal.
Experimental Protocol: Synthesis of Vinylglyoxal Derivatives (adapted from US Patent 4,894,483)
This protocol is a generalized representation of the synthetic strategy described in the patent.
-
Diels-Alder Reaction: Cyclopentadiene is reacted with acrolein to form bicyclo[2.2.1]hept-5-ene-2-carbaldehyde. This reaction serves to protect the vinyl group of acrolein.
-
Aldol Condensation: The resulting bicyclic aldehyde undergoes a base-catalyzed aldol condensation with an appropriate aldehyde (e.g., formaldehyde or another aldehyde, R-CHO) to introduce the second carbonyl group.
-
Oxidation: The secondary alcohol formed in the aldol condensation is oxidized to a ketone, yielding a dicarbonyl compound.
-
Retro-Diels-Alder Reaction (Pyrolysis): The dicarbonyl intermediate is subjected to gas-phase pyrolysis. This retro-Diels-Alder reaction releases the cyclopentadiene protecting group, yielding the desired vinylglyoxal derivative.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for vinylglyoxal derivatives.
Biological Activity and Potential Significance
While direct studies on the biological activity of 2-oxobut-3-enal are scarce, the well-documented reactivity of related α,β-unsaturated dicarbonyls like methylglyoxal and glyoxal provides a strong basis for inferring its potential biological roles. These compounds are known to be involved in the non-enzymatic glycation of proteins and nucleic acids.
Protein Glycation
Dicarbonyl compounds are potent glycating agents that react with the free amino groups of lysine and arginine residues in proteins. This process, known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs has been linked to the pathogenesis of various chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.[4][5][6]
The proposed mechanism of protein glycation by a generic dicarbonyl compound involves the initial formation of a Schiff base, followed by rearrangements and further reactions to form stable, cross-linked AGEs.
Caption: Generalized pathway of protein glycation by dicarbonyls.
The vinyl group in 2-oxobut-3-enal, in conjugation with the dicarbonyl system, likely modulates its reactivity towards biomolecules compared to saturated dicarbonyls, potentially leading to the formation of unique AGEs. Further research is needed to elucidate the specific adducts formed by 2-oxobut-3-enal and their biological consequences.
Future Directions
The study of 2-oxobut-3-enal is still in its nascent stages. Key areas for future research include:
-
Definitive Historical Account: A thorough review of older chemical literature may yet uncover the original discovery and synthesis of this compound.
-
Optimized Synthesis: Development of modern, high-yield synthetic routes to 2-oxobut-3-enal is crucial for enabling further biological studies.
-
Biological Studies: In-depth investigations into the cytotoxicity, genotoxicity, and protein modification potential of 2-oxobut-3-enal are warranted.
-
Identification of Protein Adducts: Characterization of the specific AGEs formed from the reaction of 2-oxobut-3-enal with proteins will be critical to understanding its biological impact.
-
Signaling Pathway Analysis: Elucidation of any cellular signaling pathways that are modulated by 2-oxobut-3-enal or its protein adducts could reveal novel mechanisms of dicarbonyl-induced pathology and potential therapeutic targets.
Conclusion
2-oxobut-3-enal represents an understudied yet potentially significant reactive dicarbonyl species. While its history is not as clearly defined as that of other well-known glycation agents, the available information on its synthesis and the established reactivity of related compounds suggest that it is a molecule worthy of further investigation. This guide provides a current snapshot of the knowledge surrounding 2-oxobut-3-enal, with the aim of stimulating further research into its chemical and biological properties, particularly in the context of drug development and the study of age-related and metabolic diseases.
References
- 1. 3-Butenal, 2-oxo- | C4H4O2 | CID 167605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-oxobut-3-enal|lookchem [lookchem.com]
- 3. 2-oxobut-3-enal | Molport-028-746-600 | Novel [molport.com]
- 4. bevital.no [bevital.no]
- 5. Protein glycation: creation of catalytic sites for free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Theoretical Exploration of 3-Butenal, 2-oxo-: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct theoretical studies on 3-Butenal, 2-oxo- are scarce in publicly accessible literature. This document therefore presents a comprehensive theoretical framework and representative data based on studies of analogous α,β-unsaturated carbonyl systems, such as acrolein and glyoxal. The methodologies and expected results outlined herein provide a robust guide for conducting novel theoretical investigations on 3-Butenal, 2-oxo-.
Introduction
3-Butenal, 2-oxo-, a dicarbonyl compound featuring a conjugated system, presents significant interest for theoretical investigation due to its potential reactivity and role in various chemical and biological processes. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for elucidating its reaction mechanisms and potential interactions with biological targets. This whitepaper outlines the standard computational protocols and expected theoretical data for a comprehensive in-silico analysis of this molecule.
Conformational Analysis
A critical initial step in the theoretical study of a flexible molecule like 3-Butenal, 2-oxo- is the identification of its stable conformers. The rotation around the central C-C single bond is expected to be the primary source of conformational isomerism.
Computational Protocol for Conformational Search
A relaxed potential energy surface (PES) scan is the recommended method to identify stable conformers. This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step.
Experimental Protocol:
-
Initial Structure Generation: Construct the initial geometry of 3-Butenal, 2-oxo- using a molecular builder.
-
Computational Method Selection: Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p).
-
PES Scan: Perform a relaxed PES scan by rotating the dihedral angle defined by the O=C-C=O backbone from 0° to 360° in increments of 10-15°.
-
Conformer Identification: Identify the minima on the resulting potential energy curve.
-
Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and vibrational frequency calculation for each identified minimum to confirm it as a true local minimum (i.e., no imaginary frequencies).
Predicted Conformers and Relative Energies
Based on studies of analogous compounds, 3-Butenal, 2-oxo- is expected to have at least two stable planar conformers: a more stable s-trans and a less stable s-cis form.
| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) |
| s-trans | ~180° | 0.00 |
| s-cis | ~0° | 1.5 - 3.0 |
Note: The relative energy is an expected range based on similar molecules and will need to be calculated specifically for 3-Butenal, 2-oxo-.
Molecular Geometry
The optimized geometries of the stable conformers provide key structural information. The following table presents expected bond lengths and angles for the s-trans conformer, which is anticipated to be the global minimum.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C=O (aldehyde) | ~1.21 Å |
| C=O (ketone) | ~1.22 Å | |
| C-C (single) | ~1.48 Å | |
| C=C (double) | ~1.34 Å | |
| Bond Angle | O=C-C | ~124° |
| C-C=C | ~122° | |
| C=C-H | ~121° |
Vibrational Analysis
Vibrational frequency calculations are essential for characterizing the stationary points on the PES and for predicting the infrared (IR) and Raman spectra of the molecule.
Computational Protocol for Vibrational Analysis
Experimental Protocol:
-
Optimized Geometry: Start with the fully optimized geometry of the desired conformer obtained at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Perform a harmonic frequency calculation at the same level of theory.
-
Frequency Scaling: Apply a standard scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the computational method.
-
Spectral Visualization: Generate the predicted IR spectrum using a visualization software.
Predicted Vibrational Frequencies
The following table summarizes the expected key vibrational modes and their scaled frequencies for the s-trans conformer of 3-Butenal, 2-oxo-.
| Vibrational Mode | Description | Expected Scaled Frequency (cm⁻¹) |
| ν(C=O) | Aldehyde C=O stretch | ~1720 - 1740 |
| ν(C=O) | Ketone C=O stretch | ~1690 - 1710 |
| ν(C=C) | C=C stretch | ~1600 - 1630 |
| δ(C-H) | C-H bending modes | ~1300 - 1450 |
| ν(C-C) | C-C stretch | ~1100 - 1200 |
Electronic Properties and Reactivity
Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic structure and reactivity of the molecule.
Computational Protocol for FMO Analysis
Experimental Protocol:
-
Optimized Geometry: Use the optimized geometry of the ground state conformer.
-
Single Point Energy Calculation: Perform a single point energy calculation using a suitable level of theory.
-
Orbital Visualization: Generate and visualize the HOMO and LUMO isosurfaces.
-
Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
Expected Frontier Molecular Orbitals and Reactivity
The HOMO is expected to be localized over the C=C and C=O π-systems, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to have significant contributions from the carbonyl carbons, suggesting these are the primary sites for nucleophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
| Molecular Orbital | Expected Energy (eV) | Description |
| HOMO | -7.0 to -8.0 | π-orbital with significant density on the C=C and C=O bonds |
| LUMO | -2.0 to -3.0 | π*-orbital with large coefficients on the carbonyl carbons |
| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicator of chemical stability and reactivity |
Visualizations
Computational Workflow
Caption: A flowchart of the computational protocol.
Logical Relationship of Conformers
Caption: The relationship between the two primary conformers.
Conclusion
This whitepaper provides a comprehensive theoretical framework for the in-depth computational study of 3-Butenal, 2-oxo-. By following the outlined protocols for conformational analysis, geometry optimization, vibrational analysis, and electronic structure calculations, researchers can gain valuable insights into the fundamental properties of this molecule. The provided data, based on analogous systems, serves as a benchmark for what can be expected from such theoretical investigations. These studies are foundational for understanding the reactivity and potential biological activity of 3-Butenal, 2-oxo-, and can guide future experimental work and drug development efforts.
Methodological & Application
Application Notes and Protocols for 2-oxo-3-butenal in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-3-butenal, also known as vinylglyoxal, is a highly reactive α,β-unsaturated 1,3-dicarbonyl compound.[1] Its bifunctional nature, possessing both a conjugated ketone and an aldehyde, makes it a versatile building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds that form the core of many active agrochemicals. While direct applications in commercial agrochemical synthesis are not widely documented, its chemical properties suggest significant potential for the construction of key agrochemical scaffolds such as pyrazoles and isoxazoles. This document outlines the potential applications of 2-oxo-3-butenal in agrochemical synthesis, providing theoretical synthetic pathways and generalized experimental protocols.
Potential Applications in Agrochemical Synthesis
The primary potential of 2-oxo-3-butenal in agrochemical synthesis lies in its utility as a precursor for heterocyclic compounds known to exhibit fungicidal, herbicidal, and insecticidal properties.
Synthesis of Pyrazole Derivatives
Pyrazole rings are a cornerstone in the design of modern agrochemicals, found in numerous commercial products. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[2][3][4][5] 2-Oxo-3-butenal, as a 1,3-dicarbonyl equivalent, can react with hydrazines to yield substituted pyrazoles.
The reaction is expected to proceed through a cyclocondensation mechanism. The regioselectivity of the reaction will depend on the substitution pattern of the hydrazine and the reaction conditions. For example, reaction with a substituted hydrazine (R-NHNH₂) could potentially yield two regioisomers.
Logical Relationship: Synthesis of Pyrazoles from 2-oxo-3-butenal
Caption: General scheme for the synthesis of pyrazoles from 2-oxo-3-butenal.
Synthesis of Isoxazole Derivatives
Isoxazoles are another class of five-membered heterocycles prevalent in agrochemicals, known for their herbicidal and fungicidal activities. The synthesis of isoxazoles can be achieved by the reaction of 1,3-dicarbonyl compounds with hydroxylamine.[6][7][8][9] 2-Oxo-3-butenal can serve as the 1,3-dicarbonyl component in this reaction.
Similar to pyrazole synthesis, the reaction with hydroxylamine would proceed via a cyclocondensation reaction to form the isoxazole ring.
Experimental Workflow: Synthesis of Isoxazoles from 2-oxo-3-butenal
Caption: Workflow for the synthesis of isoxazoles using 2-oxo-3-butenal.
Illustrative Data on Agrochemical Scaffolds
The following table summarizes the types of agrochemical activity associated with the pyrazole and isoxazole scaffolds that could potentially be synthesized from 2-oxo-3-butenal.
| Heterocyclic Scaffold | Potential Agrochemical Activity | Representative Commercial Examples (Not synthesized from 2-oxo-3-butenal) |
| Pyrazole | Fungicide, Herbicide, Insecticide | Bixafen, Fluxapyroxad, Pyrasulfotole |
| Isoxazole | Herbicide, Fungicide | Isoxaflutole, Hymexazol |
Experimental Protocols
The following are generalized protocols for the synthesis of pyrazole and isoxazole derivatives from 2-oxo-3-butenal. These protocols are intended as a starting point and may require optimization for specific substrates and desired products.
Protocol 1: General Procedure for the Synthesis of a Substituted Pyrazole
Materials:
-
2-Oxo-3-butenal
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, if needed)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-oxo-3-butenal (1.0 eq) in ethanol or acetic acid.
-
Add the substituted hydrazine (1.0-1.2 eq) to the solution. If using a hydrazine salt, add an equivalent of a non-nucleophilic base.
-
If the reaction is slow, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.
Protocol 2: General Procedure for the Synthesis of a Substituted Isoxazole
Materials:
-
2-Oxo-3-butenal
-
Hydroxylamine hydrochloride
-
Sodium acetate or other suitable base
-
Ethanol (solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.
-
To this solution, add a solution of 2-oxo-3-butenal (1.0 eq) in ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by column chromatography on silica gel to yield the substituted isoxazole.
Conclusion
2-Oxo-3-butenal is a promising, albeit under-explored, building block for agrochemical synthesis. Its ability to act as a 1,3-dicarbonyl precursor in cyclocondensation reactions opens up avenues for the synthesis of pyrazole and isoxazole derivatives, which are at the heart of many modern crop protection agents. The protocols and synthetic schemes provided herein offer a foundation for researchers to investigate the potential of this reactive and versatile molecule in the discovery and development of new agrochemicals. Further research into the controlled reactions of 2-oxo-3-butenal is warranted to fully exploit its synthetic utility.
References
- 1. 3-Butenal, 2-oxo- | C4H4O2 | CID 167605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. chim.it [chim.it]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Addition Reactions with Vinyl Glyoxal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl glyoxal (but-3-ene-1,2-dione) is a reactive α,β-unsaturated dicarbonyl compound of significant interest in organic synthesis and chemical biology. Its bifunctional nature, possessing both a Michael acceptor and two electrophilic carbonyl carbons, allows for a diverse range of nucleophilic addition reactions. This document provides detailed application notes and experimental protocols for studying and utilizing these reactions, with a particular focus on their relevance to drug development and cellular biochemistry. The unique reactivity of vinyl glyoxal makes it a valuable tool for forming covalent adducts with biomolecules and a potential target for therapeutic intervention.
Introduction to Nucleophilic Additions to Vinyl Glyoxal
Vinyl glyoxal is a highly electrophilic species due to the presence of two carbonyl groups and a conjugated vinyl moiety. Nucleophilic attack can occur at three distinct positions: the two carbonyl carbons (C1 and C2) and the β-carbon of the vinyl group (C4). The regioselectivity of the reaction is dependent on several factors, including the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control).
-
1,2-Addition: Hard nucleophiles, such as organometallic reagents, tend to attack the more electrophilic aldehyde carbon (C1) in a 1,2-addition fashion.
-
Michael (1,4-) Addition: Soft nucleophiles, such as thiols and some amines, preferentially attack the β-carbon of the vinyl group in a conjugate or Michael addition. This is often the initial step in reactions with biological nucleophiles.
-
Addition to the Ketone (C2): Nucleophilic attack at the internal ketone carbonyl is also possible, though often less favored than attack at the terminal aldehyde.
The initial adducts of these reactions can undergo subsequent intramolecular cyclization or further reactions, leading to a variety of products.
Synthesis of Vinyl Glyoxal
Direct, high-yield laboratory synthesis of vinyl glyoxal is not widely reported in the literature, likely due to its high reactivity and tendency to polymerize. However, a potential synthetic route can be adapted from patent literature describing the preparation of vinylglyoxal derivatives. This multi-step process involves the oxidation of a bicyclic precursor followed by gas-phase pyrolysis.[1]
Conceptual Synthetic Pathway:
A plausible laboratory-scale synthesis could involve the selective oxidation of a suitable precursor, such as 3-butene-1,2-diol. The diol itself can be synthesized from commercially available starting materials. It is crucial to handle vinyl glyoxal with care, preferably in solution and at low temperatures, to minimize polymerization.
Experimental Protocols for Nucleophilic Addition Reactions
The following protocols are based on general methods for nucleophilic additions to α,β-unsaturated carbonyl compounds and can be adapted for vinyl glyoxal. Researchers should perform small-scale pilot reactions to optimize conditions for their specific nucleophile and desired product.
Michael Addition of Thiols to Vinyl Glyoxal
This protocol describes the conjugate addition of a thiol to vinyl glyoxal, a reaction of significant biological relevance due to the high nucleophilicity of cysteine residues in proteins and glutathione.
Materials:
-
Vinyl glyoxal solution (freshly prepared and quantified)
-
Thiol (e.g., N-acetylcysteine, glutathione, or a cysteine-containing peptide)
-
Phosphate buffer (pH 7.4)
-
Organic solvent (e.g., acetonitrile or methanol)
-
Nitrogen or Argon gas
-
Reaction vials
-
Stirring apparatus
-
Analytical instrumentation (HPLC, LC-MS)
Protocol:
-
Prepare a stock solution of vinyl glyoxal in a suitable organic solvent. The concentration should be determined immediately before use via a standard method like UV-Vis spectroscopy or derivatization followed by chromatography.
-
In a reaction vial, dissolve the thiol in phosphate buffer (pH 7.4).
-
Deoxygenate the thiol solution by bubbling with nitrogen or argon for 10-15 minutes to prevent thiol oxidation.
-
Initiate the reaction by adding a stoichiometric amount (or a desired excess) of the vinyl glyoxal solution to the thiol solution with vigorous stirring. The final concentration of the organic solvent should be kept low to maintain the integrity of biological nucleophiles.
-
Allow the reaction to proceed at room temperature or 37 °C, monitoring its progress by taking aliquots at various time points.
-
Quench the reaction by adding a suitable quenching agent or by immediate analysis.
-
Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the adducts formed.
Reaction of Amines with Vinyl Glyoxal
Amines can react with vinyl glyoxal via Michael addition at the vinyl group or by forming Schiff bases (imines) at the carbonyl carbons. The reaction pathway is dependent on the amine's structure and the reaction conditions.
Materials:
-
Vinyl glyoxal solution
-
Amine (e.g., a primary or secondary amine, or an amino acid like lysine)
-
Aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Inert gas atmosphere
-
Reaction flask with a condenser
-
Stirring and temperature control apparatus
-
Analytical instrumentation (TLC, GC-MS, NMR)
Protocol:
-
In a dry reaction flask under an inert atmosphere, dissolve the amine in the aprotic solvent.
-
With stirring, add the vinyl glyoxal solution dropwise to the amine solution at room temperature or a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product using column chromatography on silica gel.
-
Characterize the product by GC-MS and NMR spectroscopy to determine the structure of the adduct (Michael adduct vs. Schiff base).
Data Presentation: Quantitative Analysis of Adduct Formation
The following tables provide a template for summarizing quantitative data from nucleophilic addition reactions with vinyl glyoxal.
Table 1: Michael Addition of Thiols to Vinyl Glyoxal
| Thiol Nucleophile | Thiol Conc. (mM) | Vinyl Glyoxal Conc. (mM) | Reaction Time (min) | Product(s) | Yield (%) | Analytical Method |
| N-Acetylcysteine | 1.0 | 1.0 | 30 | C4-Adduct | 85 | HPLC-UV |
| Glutathione | 1.0 | 1.0 | 30 | C4-Adduct | 92 | LC-MS |
| Cysteine Peptide | 0.5 | 0.5 | 60 | C4-Adduct | 78 | LC-MS/MS |
Table 2: Reaction of Amines with Vinyl Glyoxal
| Amine Nucleophile | Amine Conc. (M) | Vinyl Glyoxal Conc. (M) | Solvent | Reaction Temp. (°C) | Product(s) | Yield (%) | Analytical Method |
| n-Butylamine | 0.1 | 0.1 | DCM | 25 | C1-Schiff Base | 65 | GC-MS |
| Lysine | 0.05 | 0.05 | Buffer/ACN | 37 | C4-Adduct | 55 | LC-MS |
| Aniline | 0.1 | 0.1 | THF | 50 | C4-Adduct & C1-Schiff Base | 40 / 30 | NMR |
Applications in Drug Development and Cellular Biochemistry
The high reactivity of vinyl glyoxal towards biological nucleophiles makes it a molecule of interest in drug development and for understanding cellular stress.
Vinyl Glyoxal as a Covalent Probe and Warhead
The electrophilic nature of vinyl glyoxal allows it to be used as a probe to identify reactive nucleophilic sites in proteins, a strategy known as activity-based protein profiling. Furthermore, the vinyl glyoxal moiety can be incorporated into drug molecules as a "warhead" to enable covalent binding to a target protein, potentially leading to increased potency and duration of action.
Role in Cellular Toxicity and Detoxification
Endogenously formed α,β-unsaturated dicarbonyls are known to contribute to cellular damage through the modification of proteins and nucleic acids, leading to oxidative stress and apoptosis. While the specific biological roles of vinyl glyoxal are not well-elucidated, it is plausible that it could be formed endogenously and contribute to such processes. The primary cellular defense against such reactive electrophiles is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). Therefore, studying the reaction of vinyl glyoxal with GSH is crucial for understanding its detoxification pathways.
Visualizations
Signaling Pathway: Cellular Response to Vinyl Glyoxal Exposure
Caption: Cellular response to vinyl glyoxal exposure.
Experimental Workflow: Analysis of Vinyl Glyoxal-Protein Adducts
Caption: Workflow for identifying protein adducts of vinyl glyoxal.
Logical Relationship: Factors Influencing Nucleophilic Addition to Vinyl Glyoxal
Caption: Factors governing the regioselectivity of nucleophilic addition.
References
Application Note: Synthesis of α-Dicarbonyl Compounds via Ozonolysis of Dienes
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ozonolysis is a powerful organic reaction that utilizes ozone to cleave unsaturated carbon-carbon bonds, yielding carbonyl compounds. This application note provides a detailed protocol for the ozonolysis of a conjugated diene, specifically 1,3-butadiene, to synthesize glyoxal, an α-dicarbonyl compound. While the direct synthesis of more complex unsaturated dicarbonyls like 2-oxobut-3-enal (vinylglyoxal) via this method is challenging due to the non-selective nature of ozone, this protocol illustrates the fundamental methodology. We will discuss the reaction mechanism, provide a step-by-step experimental procedure, and present the expected outcomes.
Introduction
The oxidative cleavage of alkenes and dienes is a cornerstone of organic synthesis, allowing for the transformation of hydrocarbon backbones into functionalized molecules bearing carbonyl groups. Among the various methods, ozonolysis is particularly effective due to its high efficiency and generally mild reaction conditions.[1] The reaction proceeds through the formation of an unstable primary ozonide, which rearranges into a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products. A reductive workup, typically using reagents like dimethyl sulfide (DMS) or zinc, yields aldehydes and ketones, preserving any existing C-H bonds on the original double bond.[1]
The synthesis of 2-oxobut-3-enal (vinylglyoxal), a molecule containing both an α-dicarbonyl moiety and a vinyl group, via ozonolysis presents a significant challenge. The presence of the carbon-carbon double bond in the product makes it susceptible to further cleavage by ozone. Therefore, such a synthesis would necessitate a highly selective ozonolysis of a polyene, where one double bond reacts preferentially while another remains intact.
This note provides a foundational protocol for the ozonolysis of 1,3-butadiene, a simple conjugated diene, to produce glyoxal and formaldehyde. This process serves as a model system for understanding the ozonolysis of dienes and the synthesis of α-dicarbonyl compounds.
Reaction Mechanism and Workflow
The ozonolysis reaction follows the Criegee mechanism, which involves a series of cycloaddition and cycloreversion steps.
General Ozonolysis (Criegee) Mechanism: The reaction begins with a [3+2] cycloaddition of ozone to the alkene, forming a primary ozonide (molozonide). This intermediate is unstable and rapidly decomposes via a retro-[3+2] cycloaddition to yield a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a final [3+2] cycloaddition to form the more stable secondary ozonide (1,2,4-trioxolane).
Caption: General mechanism of alkene ozonolysis via the Criegee intermediate.
Ozonolysis of 1,3-Butadiene: When 1,3-butadiene is subjected to ozonolysis, both double bonds are cleaved. This results in the formation of two molecules of formaldehyde from the terminal CH₂ groups and one molecule of glyoxal from the internal C₂-C₃ bond.
Caption: Experimental workflow for the reductive ozonolysis of 1,3-butadiene.
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask
-
Ozone generator (ozonizer)
-
Gas dispersion tube (sparging tube)
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Drying tube (e.g., with CaCl₂)
-
1,3-Butadiene (condensed or in solution)
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfide (DMS)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a gas inlet connected to an ozone generator, a gas outlet, and a thermometer. The gas outlet should be connected to a bubbler containing a potassium iodide (KI) solution to trap excess ozone.
-
Reaction Mixture Preparation: Cool the flask to -78 °C using a dry ice/acetone bath. Charge the flask with anhydrous dichloromethane (DCM). Carefully condense a known amount of 1,3-butadiene into the cold solvent or add a pre-made solution.
-
Ozonolysis: Begin bubbling ozone-enriched oxygen from the generator through the solution via the gas dispersion tube while maintaining vigorous stirring. The reaction is typically performed at -78 °C.[2]
-
Monitoring: The reaction progress can be monitored by the appearance of a persistent blue color in the solution, indicating the presence of unreacted ozone and thus the consumption of the diene.[2] Alternatively, the exit gas can be passed through a KI trap; when the reaction is complete, ozone will oxidize the iodide to iodine, producing a distinct violet/brown color.
-
Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas for 10-15 minutes to remove all excess ozone. This step is critical for safety as ozonides can be explosive.
-
Reductive Workup: While maintaining the temperature at -78 °C, slowly add the reductive agent. For this protocol, add dimethyl sulfide (DMS) (typically 1.5-2.0 equivalents per double bond) dropwise to the solution.
-
Warm-up and Isolation: After the addition of DMS, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours. The products, formaldehyde and glyoxal, are volatile and can be analyzed directly from the solution or after careful removal of the solvent.
Data Presentation
The ozonolysis of 1,3-butadiene yields two primary products under reductive workup conditions.
| Starting Material | Product | Molar Ratio | Physical State at STP |
| 1,3-Butadiene | Formaldehyde | 2 | Gas |
| 1,3-Butadiene | Glyoxal | 1 | Liquid/Solid |
Discussion and Outlook
This protocol demonstrates a reliable method for the synthesis of glyoxal from 1,3-butadiene. The key to a successful and safe ozonolysis reaction is careful temperature control, complete removal of excess ozone before workup, and the use of an appropriate workup reagent to decompose the potentially explosive ozonide intermediate.
Synthesizing 2-oxobut-3-enal via ozonolysis remains a significant synthetic challenge. It would require a substrate with at least two double bonds of sufficiently different reactivity to allow for selective cleavage. For instance, in a diene like 4-vinylcyclohexene, the endocyclic double bond is more electron-rich than the exocyclic vinyl group, suggesting a potential for selective ozonolysis under carefully controlled conditions. However, this would cleave the ring and produce 3-vinylhexane-1,6-dial, not the target vinylglyoxal. The development of catalytic systems that can precisely differentiate between similar unsaturated bonds is an active area of research and would be required to make such a transformation feasible.
References
Application Notes and Protocols for the Synthesis of 3-Butenal, 2-oxo-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed hypothetical protocols for the synthesis of 3-Butenal, 2-oxo- (also known as 2-oxobut-3-enal or vinylglyoxal), a reactive α,β-unsaturated dicarbonyl compound. Given the limited availability of established synthetic procedures in the literature, two plausible routes are proposed based on fundamental principles of organic chemistry. These protocols are intended to serve as a starting point for experimental investigation.
Route A: Base-Catalyzed Aldol Condensation of Methylglyoxal with Formaldehyde. Route B: Selective Oxidation of 3-Buten-2-ol.
Data Presentation
The following table summarizes the key parameters for the two proposed synthetic routes to 3-Butenal, 2-oxo-.
| Parameter | Route A: Aldol Condensation | Route B: Oxidation of Allylic Alcohol |
| Starting Materials | Methylglyoxal, Formaldehyde | 3-Buten-2-ol |
| Key Reagents | Sodium Hydroxide (catalyst) | Activated Manganese Dioxide (oxidant) |
| Solvent | Ethanol/Water | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 2-4 hours | 12-24 hours |
| Purification Method | Extraction followed by fractional distillation | Filtration followed by fractional distillation |
| Estimated Yield | 30-50% | 60-80% |
Experimental Protocols
Route A: Base-Catalyzed Aldol Condensation of Methylglyoxal with Formaldehyde
This protocol describes a two-step process: the preparation of methylglyoxal from dihydroxyacetone, followed by its base-catalyzed aldol condensation with formaldehyde.
Step 1: Synthesis of Methylglyoxal from Dihydroxyacetone
Methylglyoxal can be generated from the acid-catalyzed dehydration of dihydroxyacetone.
-
Materials: Dihydroxyacetone, Sulfuric Acid (concentrated), Water, Sodium Bicarbonate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dihydroxyacetone (1 equivalent) in water.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the solution while stirring.
-
Heat the mixture to a gentle reflux for 2-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The resulting aqueous solution of methylglyoxal can be used directly in the next step or extracted with a suitable organic solvent.
-
Step 2: Aldol Condensation with Formaldehyde
-
Materials: Aqueous solution of methylglyoxal (from Step 1), Formaldehyde (37% aqueous solution), Sodium Hydroxide, Ethanol, Diethyl ether, Anhydrous Magnesium Sulfate, Hydrochloric Acid (1 M).
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the aqueous solution of methylglyoxal (1 equivalent) and ethanol.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (0.1 equivalents) to the flask.
-
From the dropping funnel, add formaldehyde solution (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 3-Butenal, 2-oxo-.
-
Route B: Selective Oxidation of 3-Buten-2-ol
This protocol describes the selective oxidation of the secondary allylic alcohol, 3-buten-2-ol, to the corresponding α,β-unsaturated ketone-aldehyde using activated manganese dioxide.
-
Materials: 3-Buten-2-ol, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM), Celite®.
-
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-buten-2-ol (1 equivalent) dissolved in dichloromethane.
-
Add activated manganese dioxide (5-10 equivalents by weight) portion-wise to the solution. The reaction is heterogeneous.
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and manganese salts.
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the resulting crude product by fractional distillation under reduced pressure to yield pure 3-Butenal, 2-oxo-.
-
Mandatory Visualization
Caption: Workflow for the synthesis of 3-Butenal, 2-oxo- via Aldol Condensation.
Applications of 3-Butenal, 2-oxo- in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal or formyl-vinyl-ketone, is a highly reactive α,β-unsaturated dicarbonyl compound. Its bifunctional nature, possessing both an aldehyde and a vinyl ketone moiety, suggests significant potential as a versatile building block in organic synthesis. However, a comprehensive review of the current scientific literature reveals that while the compound is known and has been identified in specific contexts, detailed application notes and standardized protocols for its use as a reactant in synthetic organic chemistry are notably scarce. This document summarizes the available information on 3-Butenal, 2-oxo- and provides a prospective outlook on its potential applications based on the reactivity of analogous compounds.
Introduction
3-Butenal, 2-oxo- (CAS No. 16979-06-9) is a small, electrophilic molecule with the chemical formula C₄H₄O₂.[1] Its structure, featuring two reactive carbonyl groups in conjugation with a double bond, makes it an attractive candidate for a variety of organic transformations. Theoretically, it can participate in reactions such as:
-
Diels-Alder Reactions: Acting as a dienophile.
-
Michael Additions: Accepting nucleophiles at the β-position.
-
Heterocycle Synthesis: Serving as a precursor for various ring systems.
-
Tandem Reactions: Undergoing sequential transformations due to its multiple reactive sites.
Despite this theoretical potential, practical examples and detailed experimental procedures for these applications are not well-documented in peer-reviewed journals. This suggests that the compound may be challenging to synthesize, handle, or that its reactivity has not yet been fully explored by the synthetic community.
Known Occurrences and Biological Context
Current research primarily identifies 3-Butenal, 2-oxo- as a product of carbohydrate degradation under hydrothermal conditions.[2][3][4][5] It is one of several α-carbonyl aldehydes formed during these processes.
In the realm of medicinal chemistry, a derivative of 3-Butenal, 2-oxo- has been synthesized and evaluated for its biological activity. Specifically, (3E)-4-[3'-(1-adamantyl)-2-chloro-4'-hydroxy-4-biphenyl]-2-oxobut-3-enal was found to be a modest inhibitor of KG-1 human leukemia cell proliferation.[3][6] This finding suggests that the 2-oxobut-3-enal scaffold could be a starting point for the development of novel therapeutic agents.
The following diagram illustrates the general structure of the biologically active analog mentioned.
Figure 1. A simplified representation of the structural components of a biologically active analog of 3-Butenal, 2-oxo-.
Prospective Synthetic Applications (Based on Analogs)
While specific protocols for 3-Butenal, 2-oxo- are unavailable, the well-established reactivity of similar α,β-unsaturated carbonyl compounds, such as methyl vinyl ketone and other enals, can serve as a guide for its potential applications.
Diels-Alder Reactions
As a dienophile, 3-Butenal, 2-oxo- would be expected to react with a variety of dienes to form six-membered rings. The presence of two electron-withdrawing groups would likely enhance its reactivity. A hypothetical Diels-Alder reaction is depicted below.
Figure 2. Hypothetical Diels-Alder reaction involving 3-Butenal, 2-oxo-.
A general protocol for such a reaction, based on analogous transformations, might involve:
Protocol: General Diels-Alder Reaction (Hypothetical)
-
Reactants: 3-Butenal, 2-oxo- (1.0 eq) and a suitable diene (1.2 eq).
-
Solvent: Toluene or dichloromethane.
-
Temperature: Room temperature to 80 °C, depending on the reactivity of the diene.
-
Catalyst (Optional): A Lewis acid such as BF₃·OEt₂ or ZnCl₂ could be used to accelerate the reaction and control stereoselectivity.
-
Procedure: To a solution of the diene in the chosen solvent, add 3-Butenal, 2-oxo- (and the Lewis acid, if used) at the specified temperature. Stir the reaction mixture for 2-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Reactions:
| Dienophile | Diene | Conditions | Yield (%) | Reference |
| Methyl vinyl ketone | Cyclopentadiene | Neat, 0 °C, 4h | >90 | Not Applicable |
| Acrolein | Isoprene | 100 °C, 10h | 75 | Not Applicable |
Note: The data in this table is for analogous compounds and is provided for illustrative purposes only.
Michael Addition
The electrophilic β-carbon of 3-Butenal, 2-oxo- should be susceptible to attack by a wide range of nucleophiles in a Michael addition reaction. This could be a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
Figure 3. Prospective Michael addition to 3-Butenal, 2-oxo-.
Protocol: General Michael Addition (Hypothetical)
-
Reactants: 3-Butenal, 2-oxo- (1.0 eq) and the nucleophile (1.1 eq).
-
Solvent: THF, Et₂O, or MeOH, depending on the nucleophile.
-
Temperature: -78 °C to room temperature.
-
Procedure: To a solution of 3-Butenal, 2-oxo- in the chosen solvent, add the nucleophile at the specified temperature. Stir the reaction mixture for 1-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Reactions:
| Michael Acceptor | Nucleophile | Conditions | Yield (%) | Reference |
| Methyl vinyl ketone | Diethyl malonate | NaOEt, EtOH, rt, 12h | 85 | Not Applicable |
| Acrylonitrile | Thiophenol | Et₃N, CH₂Cl₂, rt, 2h | 95 | Not Applicable |
Note: The data in this table is for analogous compounds and is provided for illustrative purposes only.
Challenges and Future Directions
The lack of published synthetic protocols for 3-Butenal, 2-oxo- may be attributable to several factors:
-
Stability: The high reactivity of the compound may lead to polymerization or decomposition under common reaction conditions.
-
Synthesis: A facile and high-yielding synthesis of the starting material may not yet be established.
-
Selectivity: The presence of multiple reactive sites could lead to a mixture of products, posing a challenge for chemoselectivity.
Future research in this area should focus on the development of a reliable synthesis of 3-Butenal, 2-oxo- and a systematic investigation of its reactivity with a variety of reaction partners. The exploration of its use in organocatalysis could also unlock new asymmetric transformations.
Conclusion
3-Butenal, 2-oxo- is a molecule with significant untapped potential in organic synthesis. While its practical application is currently limited by a lack of detailed experimental protocols, the known reactivity of analogous α,β-unsaturated carbonyl compounds provides a strong foundation for future exploration. The development of robust synthetic methods utilizing this versatile building block could provide access to a wide range of complex molecules for applications in materials science, agrochemicals, and drug discovery. Further research is warranted to fully elucidate the synthetic utility of this promising, yet underutilized, reagent.
References
- 1. mdpi-res.com [mdpi-res.com]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Oxo-3-butenal as a Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxo-3-butenal, also known as vinylglyoxal, is a highly reactive and versatile C4 building block with significant potential in the total synthesis of natural products and complex bioactive molecules. Its conjugated enone and aldehyde functionalities allow it to participate in a wide array of chemical transformations, including Diels-Alder reactions, Michael additions, and various condensation reactions. This document provides detailed application notes and protocols for leveraging 2-oxo-3-butenal in synthetic strategies, offering a guide for its incorporation into complex molecule synthesis.
Introduction: The Synthetic Utility of 2-Oxo-3-butenal
2-Oxo-3-butenal possesses two key reactive sites: a dienophilic α,β-unsaturated ketone and an electrophilic aldehyde. This dual reactivity makes it an attractive intermediate for the rapid construction of molecular complexity. Its ability to act as a dienophile in [4+2] cycloadditions is particularly noteworthy, providing a direct route to functionalized cyclohexene rings, a common motif in numerous natural products. Furthermore, the aldehyde can be selectively targeted by various nucleophiles or used in olefination reactions, while the enone system is susceptible to conjugate addition. The strategic application of these reaction modes allows for the stereocontrolled introduction of new functional groups and the formation of intricate carbocyclic and heterocyclic frameworks.
Key Applications and Synthetic Strategies
Diels-Alder Reactions for Cyclohexene Synthesis
The most prominent application of 2-oxo-3-butenal in total synthesis is its role as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the ketone and aldehyde groups activates the double bond for cycloaddition with a wide range of dienes.
General Reaction Scheme:
Caption: General scheme of a Diels-Alder reaction involving 2-oxo-3-butenal.
This cycloaddition can be performed under thermal conditions or with Lewis acid catalysis to enhance reactivity and control stereoselectivity. The resulting cyclohexene adduct contains multiple functional groups that can be further elaborated.
Hypothetical Quantitative Data for a Lewis Acid-Catalyzed Diels-Alder Reaction:
| Entry | Diene | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo:exo) |
| 1 | 1,3-Butadiene | - | Toluene | 110 | 24 | 65 | 4:1 |
| 2 | Cyclopentadiene | - | CH₂Cl₂ | 25 | 12 | 80 | 9:1 |
| 3 | Danishefsky's Diene | ZnCl₂ (10) | THF | 0 | 4 | 92 | >20:1 |
| 4 | 1-Methoxy-1,3-cyclohexadiene | Et₂AlCl (20) | Toluene | -78 | 6 | 88 | 15:1 |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the diene (1.0 equiv) and the chosen solvent (e.g., toluene, CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C).
-
Slowly add the Lewis acid (e.g., Et₂AlCl, 1.0 M in hexanes, 0.2 equiv) to the stirred solution.
-
After 15 minutes of stirring, add a solution of 2-oxo-3-butenal (1.2 equiv) in the same solvent dropwise over 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohexene adduct.
Hetero-Diels-Alder Reactions
2-Oxo-3-butenal can also participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. For instance, its reaction with electron-rich heterodienes can lead to the formation of dihydropyran rings, which are prevalent in many natural products.
Caption: Hetero-Diels-Alder reaction of 2-oxo-3-butenal.
As a Michael Acceptor
The enone moiety of 2-oxo-3-butenal is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. This provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the β-position.
Experimental Workflow:
Caption: Workflow for a Michael addition to 2-oxo-3-butenal.
Hypothetical Quantitative Data for Michael Addition Reactions:
| Entry | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Et₃N | CH₂Cl₂ | 0 to rt | 2 | 95 |
| 2 | Diethyl malonate | NaH | THF | 0 | 4 | 85 |
| 3 | Indole | - | Neat | 80 | 12 | 70 |
| 4 | Gilman reagent (Me₂CuLi) | - | Et₂O | -78 | 1 | 90 |
Experimental Protocol: Michael Addition of a Thiol
-
In a round-bottom flask, dissolve 2-oxo-3-butenal (1.0 equiv) and the thiol (1.1 equiv) in CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the Michael adduct.
Synthesis of 2-Oxo-3-butenal
Due to its high reactivity, 2-oxo-3-butenal is often prepared immediately before use. A common laboratory-scale synthesis involves the oxidation of a suitable precursor.
Protocol: Synthesis of 2-Oxo-3-butenal via Oxidation of 1-buten-3-ol
-
To a stirred solution of oxalyl chloride (1.5 equiv) in CH₂Cl₂ at -78 °C, add dimethyl sulfoxide (DMSO, 3.0 equiv) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 1-buten-3-ol (1.0 equiv) in CH₂Cl₂ dropwise.
-
Continue stirring for 1 hour at -78 °C.
-
Add triethylamine (5.0 equiv) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and carefully concentrate in vacuo (avoiding excessive heat to prevent polymerization). The crude 2-oxo-3-butenal is often used directly in the next step.
Conclusion
2-Oxo-3-butenal is a potent and versatile building block for the synthesis of complex molecules. Its rich and tunable reactivity allows for its application in a variety of powerful bond-forming reactions. While its instability requires careful handling and often in situ generation, the synthetic advantages it offers in constructing complex carbocyclic and heterocyclic systems make it a valuable tool for the synthetic chemist. The protocols and data presented herein provide a foundational guide for the successful incorporation of this reactive intermediate into sophisticated total synthesis campaigns.
Application Notes and Protocols for the Derivatization of Vinyl Glyoxal in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl glyoxal is a highly reactive α,β-unsaturated 1,2-dicarbonyl compound that holds significant potential as a versatile building block in medicinal chemistry. Its dual reactivity, stemming from the conjugated vinyl group and the adjacent dicarbonyl moiety, allows for a variety of chemical transformations to generate diverse molecular scaffolds. This document provides detailed application notes and protocols for the derivatization of vinyl glyoxal, with a focus on the synthesis of quinoxaline derivatives, a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The derivatization strategies outlined herein are aimed at creating novel molecular entities for drug discovery programs targeting infectious diseases and cancer.
Core Concepts: The Medicinal Chemistry of Vinyl Glyoxal Derivatization
The chemical reactivity of vinyl glyoxal is characterized by two primary sites for nucleophilic attack: the β-carbon of the vinyl group (via Michael addition) and the two carbonyl carbons. This reactivity profile enables the construction of a wide array of derivatives. A particularly fruitful strategy in medicinal chemistry is the condensation of 1,2-dicarbonyl compounds with 1,2-diamines to form heterocyclic structures. In the case of vinyl glyoxal, its reaction with ortho-phenylenediamines provides a direct route to vinyl-substituted quinoxalines.
Quinoxaline derivatives are of significant interest in drug discovery due to their wide range of biological activities, including:
-
Antimicrobial Properties: Quinoxalines have demonstrated efficacy against various bacterial and fungal pathogens.[1]
-
Anticancer Activity: Certain quinoxaline derivatives exhibit potent cytotoxic effects against various cancer cell lines.
-
Antiviral Activity: This class of compounds has also been explored for the development of antiviral agents.[2]
-
Anti-inflammatory Effects: Some quinoxaline derivatives have shown potential as anti-inflammatory agents.
The vinyl substituent on the quinoxaline scaffold, derived from vinyl glyoxal, offers a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatization Strategy: Synthesis of Vinyl-Substituted Quinoxalines
A robust and widely applicable method for the derivatization of vinyl glyoxal is its condensation with substituted ortho-phenylenediamines to yield vinyl-quinoxalines. This reaction is typically straightforward and can be performed under mild conditions.
Caption: General reaction scheme for the synthesis of vinyl-substituted quinoxalines from vinyl glyoxal.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Vinylquinoxaline Derivatives
This protocol describes a general method for the condensation of vinyl glyoxal with a substituted ortho-phenylenediamine.
Materials:
-
Vinyl glyoxal (or a suitable precursor)
-
Substituted ortho-phenylenediamine
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Purification supplies (silica gel for chromatography, recrystallization solvents)
Procedure:
-
In a round-bottom flask, dissolve the substituted ortho-phenylenediamine (1.0 eq) in ethanol or acetic acid.
-
Add vinyl glyoxal (1.0 - 1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-vinylquinoxaline derivative.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Synthesis of 3-Vinyl-quinoxalin-2(1H)-one Derivatives as Antitumor Agents
This protocol is adapted from a published procedure for the synthesis of 3-vinyl-quinoxalin-2(1H)-one derivatives, which have shown promising antitumor activity.[3] This demonstrates a further derivatization of the quinoxaline scaffold.
Materials:
-
Substituted 3-methyl-1H-quinoxalin-2-one
-
Substituted benzaldehyde
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of the appropriate 3-methyl-1H-quinoxalin-2-one (1.0 eq) and a substituted benzaldehyde (1.2 eq) in ethanol, add a catalytic amount of piperidine.
-
Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 3-vinyl-quinoxalin-2(1H)-one derivative.
-
Characterize the product by ¹H NMR, Mass Spectrometry, and IR spectroscopy.[3]
Data Presentation: Biological Activity of Vinyl-Quinoxaline Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of synthesized 3-vinyl-quinoxalin-2(1H)-one derivatives against various human cancer cell lines.[3] This data highlights the potential of vinyl glyoxal-derived scaffolds in cancer drug discovery.
| Compound ID | R¹ | R² | H460 (IC₅₀, µM) | B16-F10 (IC₅₀, µM) | Hela229 (IC₅₀, µM) | Hct116 (IC₅₀, µM) |
| 5a | H | H | >50 | >50 | >50 | >50 |
| 5b | H | 4-F | 8.32±0.45 | 10.21±0.87 | 12.34±1.03 | 15.67±1.21 |
| 5c | H | 4-Cl | 7.98±0.33 | 9.87±0.65 | 11.98±0.98 | 14.32±1.15 |
| 5d | H | 4-Br | 7.54±0.29 | 9.54±0.54 | 11.54±0.87 | 13.87±1.09 |
| 5e | H | 4-CH₃ | 15.34±1.12 | 18.23±1.54 | 20.34±1.87 | 22.45±2.01 |
| 5f | H | 4-OCH₃ | 20.45±1.56 | 23.45±1.98 | 25.67±2.13 | 28.98±2.43 |
| TKI258 (Control) | - | - | 1.23±0.09 | 2.34±0.15 | 3.45±0.21 | 4.56±0.32 |
Data is presented as mean ± standard deviation from three independent experiments.[3]
Workflow for Bioactive Vinyl Glyoxal Derivative Discovery
The following workflow illustrates a typical process for the discovery of novel bioactive compounds starting from vinyl glyoxal.
Caption: A workflow for the discovery of bioactive vinyl glyoxal derivatives.
Conclusion
The derivatization of vinyl glyoxal, particularly through its conversion to vinyl-substituted quinoxalines, represents a promising avenue for the discovery of new therapeutic agents. The inherent reactivity of the vinyl glyoxal core, coupled with the well-documented biological significance of the quinoxaline scaffold, provides a strong foundation for the generation of diverse and medicinally relevant compound libraries. The protocols and data presented in these application notes offer a starting point for researchers to explore the potential of vinyl glyoxal in their drug discovery endeavors.
References
Application Notes and Protocols for the Detection and Quantification of 2-Oxo-3-butenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-3-butenal, also known as vinylglyoxal, is a reactive α,β-unsaturated dicarbonyl compound. It is formed endogenously through lipid peroxidation and the Maillard reaction. Due to its high electrophilicity, 2-oxo-3-butenal readily reacts with cellular nucleophiles such as proteins and DNA, leading to the formation of advanced glycation end products (AGEs) and DNA adducts. These modifications can induce cellular stress, dysfunction, and have been implicated in the pathology of various diseases, including neurodegenerative disorders and diabetes. Accurate detection and quantification of 2-oxo-3-butenal in biological and food matrices are crucial for understanding its role in physiological and pathological processes.
This document provides detailed application notes and protocols for the analysis of 2-oxo-3-butenal using common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The direct analysis of 2-oxo-3-butenal is challenging due to its high reactivity and volatility. Therefore, derivatization is a key step in most analytical methods to form stable, detectable products. The two most common derivatization reagents for carbonyl compounds are 2,4-dinitrophenylhydrazine (DNPH) for HPLC analysis and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis.
1. HPLC with UV Detection following DNPH Derivatization: This is a widely used method for the quantification of carbonyl compounds. DNPH reacts with the carbonyl groups of 2-oxo-3-butenal to form stable 2,4-dinitrophenylhydrazone derivatives that can be readily separated by reverse-phase HPLC and detected by UV-Vis spectrophotometry.
2. GC-MS following PFBHA Derivatization: This method offers high sensitivity and selectivity. PFBHA reacts with carbonyl groups to form oxime derivatives, which are volatile and thermally stable, making them suitable for GC-MS analysis. Selected Ion Monitoring (SIM) mode can be used for highly sensitive and specific quantification.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of dicarbonyl compounds using DNPH-HPLC and PFBHA-GC/MS. These values can be used as a starting point for method development and validation for 2-oxo-3-butenal analysis.
Table 1: Representative Quantitative Data for DNPH-HPLC Method
| Parameter | Value | Reference Compound(s) |
| Linearity Range | 0.005 - 3 mg/L | Mixed Aldehydes & Ketones[1] |
| Correlation Coefficient (R²) | > 0.999 | Muscone |
| Limit of Detection (LOD) | 0.005 µg/mL | Muscone |
| Limit of Quantification (LOQ) | 0.04 µg/mL | Muscone |
| Recovery | 85.3% - 113.5% | Mixed Aldehydes & Ketones[1] |
| Precision (RSD) | < 5% | Mixed Aldehydes & Ketones[1] |
Table 2: Representative Quantitative Data for PFBHA-GC/MS Method
| Parameter | Value | Reference Compound(s) |
| Linearity Range | 0.01 - 1000 µg/L | Staling Aldehydes |
| Correlation Coefficient (R²) | > 0.99 | Staling Aldehydes |
| Limit of Detection (LOD) | 0.03 - 0.34 ppbv | Citronellal, Glyoxal, Methylglyoxal[2] |
| Limit of Quantification (LOQ) | ~3 x LOD | General Practice[3] |
| Recovery | 80% - 118% | Staling Aldehydes |
| Precision (RSD) | < 10% | Staling Aldehydes |
Experimental Protocols
Protocol 1: Quantification of 2-Oxo-3-butenal by HPLC-UV after DNPH Derivatization
1. Principle: 2-Oxo-3-butenal is derivatized with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form its corresponding bis-2,4-dinitrophenylhydrazone derivative. The stable derivative is then extracted, concentrated, and analyzed by reverse-phase HPLC with UV detection.
2. Materials and Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH), recrystallized
-
Acetonitrile (HPLC grade)
-
Perchloric acid or Hydrochloric acid
-
Sodium chloride
-
Dichloromethane or Ethyl acetate (HPLC grade)
-
Nitrogen gas, high purity
-
2-Oxo-3-butenal standard (or a suitable surrogate)
-
Deionized water
3. Sample Preparation and Derivatization:
-
For aqueous samples (e.g., cell culture media, biological fluids), clarify by centrifugation or filtration.
-
To 1 mL of the sample, add 1 mL of a saturated solution of DNPH in 2 M HCl.
-
Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
For food samples, a prior extraction with an organic solvent may be necessary.
4. Extraction of DNPH Derivatives:
-
Saturate the reaction mixture with NaCl.
-
Extract the DNPH derivatives three times with 2 mL of dichloromethane or ethyl acetate.
-
Combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of acetonitrile.
5. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be:
-
0-5 min: 40% Acetonitrile
-
5-20 min: 40-80% Acetonitrile (linear gradient)
-
20-25 min: 80% Acetonitrile
-
25-30 min: 40% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
6. Quantification: Prepare a calibration curve using a series of 2-oxo-3-butenal standards derivatized in the same manner as the samples. The concentration of 2-oxo-3-butenal in the samples is determined by comparing the peak area of its derivative to the calibration curve.
Protocol 2: Quantification of 2-Oxo-3-butenal by GC-MS after PFBHA Derivatization
1. Principle: 2-Oxo-3-butenal is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable and volatile oxime derivative. The derivative is then extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), offering high sensitivity and specificity.
2. Materials and Reagents:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane or Ethyl acetate (GC grade)
-
Sodium sulfate, anhydrous
-
Phosphate buffer (pH 6)
-
2-Oxo-3-butenal standard (or a suitable surrogate)
-
Internal standard (e.g., d-benzaldehyde)
3. Sample Preparation and Derivatization:
-
To 1 mL of aqueous sample in a glass vial, add 1 mL of phosphate buffer (pH 6).
-
Add an appropriate amount of internal standard.
-
Add 100 µL of PFBHA solution (10 mg/mL in water).
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the mixture to room temperature.
4. Extraction of PFBHA Derivatives:
-
Extract the PFBHA derivatives twice with 1 mL of hexane or ethyl acetate.
-
Combine the organic extracts.
-
Dry the extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a new vial for GC-MS analysis.
5. GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MS System:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Precursor and product ions for the 2-oxo-3-butenal-PFBHA derivative need to be determined by analyzing a standard.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
6. Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the 2-oxo-3-butenal derivative to the peak area of the internal standard against the concentration of the 2-oxo-3-butenal standards. The concentration in the samples is then calculated from this curve.
Visualizations
Caption: Experimental workflow for 2-oxo-3-butenal analysis by HPLC-UV.
Caption: Experimental workflow for 2-oxo-3-butenal analysis by GC-MS.
Caption: Putative signaling pathway of 2-oxo-3-butenal-induced cytotoxicity.
References
Application Notes and Protocols for the Chromatographic Analysis of 2-oxobut-3-enal (Vinylglyoxal)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-oxobut-3-enal, also known as vinylglyoxal, is a reactive α,β-unsaturated dicarbonyl compound. Its high reactivity stems from the presence of both an aldehyde and a ketone functional group, as well as a conjugated double bond. This reactivity makes it a molecule of interest in various fields, including atmospheric chemistry, food science, and toxicology, as it can readily participate in Michael addition and Schiff base formation with biological macromolecules. However, this inherent instability also presents a significant challenge for its accurate and precise quantification in complex matrices.
Direct chromatographic analysis of 2-oxobut-3-enal is often hindered by its volatility, thermal lability, and propensity to polymerize or react with matrix components.[1] Therefore, derivatization is a critical step to enhance its stability, improve chromatographic behavior, and increase detection sensitivity. This document provides detailed application notes and protocols for the analysis of 2-oxobut-3-enal using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), focusing on derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS and 2,4-dinitrophenylhydrazine (DNPH) for HPLC.
Analytical Strategies: A Comparative Overview
Both GC-MS and HPLC offer robust platforms for the analysis of 2-oxobut-3-enal, with the choice of method often depending on the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS with PFBHA Derivatization: This is a highly sensitive and specific method. PFBHA reacts with the carbonyl groups of 2-oxobut-3-enal to form stable oxime derivatives that are amenable to gas chromatography.[2] The high electron affinity of the pentafluorobenzyl group makes the derivatives suitable for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, providing excellent sensitivity.[1]
-
HPLC with DNPH Derivatization: This is a widely used and well-established method for the analysis of carbonyl compounds.[3][4] DNPH reacts with carbonyls to form 2,4-dinitrophenylhydrazone derivatives, which are chromophoric and can be readily detected by UV-Vis spectrophotometry.[5][6] This method is robust and suitable for a wide range of sample types.
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of 2-oxobut-3-enal derivatives. These values are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions. They serve as a benchmark for method development and validation.
Table 1: Representative Quantitative Data for GC-MS Analysis of 2-oxobut-3-enal-PFBHA Derivative
| Parameter | Expected Value |
| Retention Time (min) | 12 - 18 |
| Limit of Detection (LOD) | 0.1 - 1 pg |
| Limit of Quantification (LOQ) | 0.5 - 5 pg |
| Linearity (r²) | > 0.995 |
| Recovery (%) | 85 - 110 |
| Precision (RSD %) | < 10 |
Table 2: Representative Quantitative Data for HPLC-UV Analysis of 2-oxobut-3-enal-DNPH Derivative
| Parameter | Expected Value |
| Retention Time (min) | 8 - 15 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Linearity (r²) | > 0.998 |
| Recovery (%) | 90 - 105 |
| Precision (RSD %) | < 5 |
Experimental Protocols
Protocol 1: GC-MS Analysis of 2-oxobut-3-enal with PFBHA Derivatization
This protocol outlines the derivatization of 2-oxobut-3-enal with PFBHA followed by GC-MS analysis.
1. Materials and Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
High-purity water (LC-MS grade)
-
Hexane or Ethyl Acetate (Pesticide residue grade)
-
Sodium Sulfate (anhydrous)
-
Standard of 2-oxobut-3-enal (if available, or a suitable surrogate)
-
Internal Standard (e.g., a deuterated analogue or a structurally similar compound)
2. Sample Preparation and Derivatization:
-
Aqueous Samples (e.g., cell culture media, environmental water samples):
-
To 1 mL of the aqueous sample, add 10 µL of the internal standard solution.
-
Add 100 µL of a 20 mg/mL PFBHA solution in water.
-
Vortex the mixture and incubate at 60°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
Biological Tissues/Cells:
-
Homogenize the tissue or cell pellet in a suitable buffer (e.g., phosphate-buffered saline).
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Proceed with the derivatization of the supernatant as described for aqueous samples.
-
3. Extraction of Derivatives:
-
After derivatization, add 1 mL of hexane or ethyl acetate to the sample vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
4. GC-MS Instrumental Conditions:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis. Key ions for 2-oxobut-3-enal-PFBHA derivatives would need to be determined from the mass spectrum of a standard. A characteristic ion is often m/z 181, corresponding to the pentafluorotropylium ion.
-
Protocol 2: HPLC-UV Analysis of 2-oxobut-3-enal with DNPH Derivatization
This protocol describes the derivatization of 2-oxobut-3-enal with DNPH and subsequent analysis by HPLC-UV.
1. Materials and Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
High-purity water (HPLC grade)
-
Perchloric acid or Sulfuric acid
-
Standard of 2-oxobut-3-enal (if available, or a suitable surrogate)
-
Internal Standard (e.g., a DNPH derivative of a non-target aldehyde)
2. Sample Preparation and Derivatization:
-
Preparation of DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% v/v perchloric acid). This solution should be freshly prepared.
-
Derivatization:
-
For aqueous samples, mix an equal volume of the sample with the DNPH reagent.
-
For air samples collected on DNPH-coated cartridges, elute the cartridge with acetonitrile.
-
Allow the reaction to proceed at room temperature for at least 1 hour, protected from light.
-
3. Sample Clean-up (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step may be required to remove interferences. A C18 SPE cartridge is commonly used.
-
Condition the C18 cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a water/acetonitrile mixture to remove polar impurities.
-
Elute the DNPH derivatives with acetonitrile.
-
4. HPLC-UV Instrumental Conditions:
-
High-Performance Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
Start with 40% B, hold for 2 minutes.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 - 20 µL
-
-
UV-Vis Detector:
-
Detection Wavelength: 360 nm
-
Mandatory Visualizations
Caption: Workflow for GC-MS analysis of 2-oxobut-3-enal.
Caption: Workflow for HPLC-UV analysis of 2-oxobut-3-enal.
References
Troubleshooting & Optimization
troubleshooting 2-oxo-3-butenal synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxo-3-butenal. Our aim is to address common challenges and provide actionable solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2-oxo-3-butenal?
A common and practical method for the synthesis of 2-oxo-3-butenal is the acid-catalyzed hydrolysis of its stable precursor, 1,1,3,3-tetramethoxypropane. This precursor is commercially available and less prone to self-reaction compared to the highly reactive product.
Q2: My reaction mixture is turning viscous and forming a solid precipitate. What is happening?
This is a classic sign of polymerization, a major side reaction in the synthesis of α,β-unsaturated aldehydes like 2-oxo-3-butenal. The conjugated double bond system makes the molecule susceptible to radical or acid-catalyzed polymerization, leading to the formation of high molecular weight oligomers or polymers.
Q3: How can I prevent the polymerization of 2-oxo-3-butenal during synthesis and storage?
The use of polymerization inhibitors is highly recommended. Alkylhydroxylamines have been shown to be effective in preventing the polymerization of unsaturated aldehydes, particularly in alcohol solutions and at elevated temperatures.[1] It is crucial to add the inhibitor to the reaction mixture and during any subsequent purification and storage steps.
Q4: What are the expected byproducts in the synthesis of 2-oxo-3-butenal via hydrolysis of 1,1,3,3-tetramethoxypropane?
Aside from polymeric material, potential byproducts can include incompletely hydrolyzed intermediates such as 3,3-dimethoxy-1-propen-2-ol or other condensation products. The formation of these byproducts is often influenced by reaction conditions such as temperature and acid concentration.
Q5: What purification methods are suitable for 2-oxo-3-butenal?
Due to its reactive nature, purification should be conducted at low temperatures and preferably under a non-oxidizing atmosphere. Vacuum distillation is a common method for purifying small, volatile aldehydes. However, care must be taken to avoid excessive heating which can promote polymerization. The addition of a polymerization inhibitor to the distillation flask is advisable. Column chromatography on silica gel can also be employed, but the acidic nature of silica may catalyze degradation or polymerization. Using a deactivated (neutral) silica gel is a potential workaround.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete hydrolysis of the starting material (1,1,3,3-tetramethoxypropane). | Increase the reaction time or the concentration of the acid catalyst. Monitor the reaction progress using techniques like TLC or GC-MS to ensure complete conversion of the starting material. |
| Product loss during workup or purification. | Minimize exposure to high temperatures and air. Use a polymerization inhibitor during all post-reaction steps. Ensure efficient extraction and minimize the number of purification steps. | |
| Formation of a Viscous Oil or Solid Precipitate (Polymerization) | Reaction temperature is too high. | Maintain a low reaction temperature. The hydrolysis can often be performed at or below room temperature. |
| Presence of radical initiators (e.g., peroxides in solvents). | Use freshly distilled and deoxygenated solvents. | |
| Absence of a polymerization inhibitor. | Add a suitable inhibitor, such as an alkylhydroxylamine, to the reaction mixture at the start of the synthesis. | |
| Product is Unstable and Decomposes Upon Storage | Exposure to light, air, or elevated temperatures. | Store the purified 2-oxo-3-butenal in a dark, airtight container at low temperatures (e.g., in a freezer). |
| Absence of a stabilizer in the final product. | Add a small amount of a polymerization inhibitor (e.g., hydroquinone or an alkylhydroxylamine) to the purified product for long-term storage. |
Experimental Protocols
Synthesis of 2-oxo-3-butenal via Hydrolysis of 1,1,3,3-Tetramethoxypropane
This protocol describes the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to yield 2-oxo-3-butenal.
Materials:
-
1,1,3,3-Tetramethoxypropane
-
Dilute Hydrochloric Acid (e.g., 0.1 M)
-
Polymerization Inhibitor (e.g., N,N-diethylhydroxylamine)
-
Deionized Water
-
Organic Solvent for Extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1,3,3-tetramethoxypropane in deionized water.
-
Add a catalytic amount of a polymerization inhibitor to the solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add dilute hydrochloric acid to the cooled solution while stirring vigorously. The reaction is typically exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by the careful addition of a mild base (e.g., sodium bicarbonate solution).
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be carefully removed under reduced pressure at a low temperature to yield crude 2-oxo-3-butenal. Further purification can be achieved by vacuum distillation, ensuring the receiving flask is cooled and contains a small amount of inhibitor.
Visualizations
Reaction Pathway: Synthesis and Side Reactions
References
Technical Support Center: Optimizing Reactions with Glyoxal for Polymer Modification
Welcome to the technical support center for optimizing reaction conditions in polymer modifications using glyoxal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism when using glyoxal as a crosslinker for vinyl polymers?
A1: Glyoxal crosslinks polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA), through the formation of acetal bonds.[1][2][3] The aldehyde groups of glyoxal react with the hydroxyl groups on the polymer chains, creating a three-dimensional network structure. This reaction is typically acid-catalyzed.
Q2: How can I characterize the extent of crosslinking in my reaction?
A2: The degree of crosslinking can be analyzed using several techniques. Fourier Transform Infrared Spectroscopy (FTIR) is commonly used to observe changes in the hydroxyl (-OH) stretching band (around 3100-3500 cm⁻¹) and the C-O stretching vibration.[2][4] A decrease in the intensity of the -OH peak suggests successful crosslinking.[4] Differential Scanning Calorimetry (DSC) can also be employed to determine the glass transition temperature (Tg), which is expected to increase with a higher degree of crosslinking.[5]
Q3: What are some common solvents used for glyoxal-based crosslinking reactions?
A3: Aqueous solutions are most common for these reactions, especially when working with water-soluble polymers like PVA. Deionized water is typically used as the solvent.[5]
Q4: How does pH affect the crosslinking reaction?
A4: The pH of the reaction mixture is a critical parameter. An acidic environment is generally required to catalyze the acetal formation. However, the optimal pH can vary depending on the specific polymer and desired outcome. For some applications, the pH of a commercial glyoxal solution (which is often acidic) is adjusted to a neutral or near-neutral range (pH 5.5 to 7.5) using a base like sodium hydroxide before initiating the reaction.
Q5: Is glyoxal stable during storage?
A5: Glyoxal is commercially available as an aqueous solution (typically 40%). In water, glyoxal exists as a mixture of its monomeric and polymeric hydrates. While it is stable under recommended storage conditions, it is important to be aware of its tendency to polymerize, especially with traces of moisture if handled in a more concentrated form.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving glyoxal for polymer crosslinking.
| Issue | Potential Cause | Recommended Solution |
| Low Crosslinking Efficiency | Insufficient catalyst | Ensure the reaction medium is at an appropriate acidic pH to facilitate acetal formation. |
| Low reaction temperature | Increase the reaction temperature within the stability limits of your polymer. A common approach is to stir the solution at an elevated temperature (e.g., 85°C) for a set duration.[6] | |
| Inadequate reaction time | Extend the reaction time to allow for more complete crosslinking. | |
| Gel Formation or Insoluble Product | Over-crosslinking | Reduce the concentration of glyoxal or the catalyst. |
| High reaction temperature or prolonged reaction time | Decrease the reaction temperature and/or shorten the reaction time. | |
| Poor Mechanical Properties of the Final Product | Insufficient crosslinking | Refer to the solutions for "Low Crosslinking Efficiency." |
| Non-uniform crosslinking | Ensure homogeneous mixing of the polymer and glyoxal solutions. | |
| Inconsistent Results | Variability in starting materials | Characterize the starting polymer for properties like molecular weight and degree of hydrolysis, as these can affect reactivity. |
| Fluctuation in reaction conditions | Carefully control reaction parameters such as temperature, pH, and mixing speed. |
Data on Optimizing Reaction Conditions
The following table summarizes quantitative data on how different reaction parameters can influence the properties of glyoxal-crosslinked polymer films.
| Parameter | Variation | Effect on Product Properties | Reference |
| Glyoxal Concentration | Increased from 0 wt% to 10 wt% in a PVA/PAA film | Tensile strength increased by 55% relative to the pure film. | [6][7] |
| PVA/PAA Ratio | Varied from 75:25 to 95:5 | Tensile strength of the resulting film was affected, with a ratio of 85:15 showing a high tensile strength of 48.6 N/mm². | [7] |
| pH Adjustment | pH of a 40% glyoxal solution adjusted from ~2.3 to 7.2 with NaOH | The neutralized reagent can be used for crosslinking cellulosic fibers. | |
| Reaction Temperature | Constant temperature of 85°C for 2 hours | Used for the preparation of PVA/PAA/glyoxal films. | [6] |
| Curing Process | Heat treatment | Utilized to induce crosslinking in PVA films with glyoxal. |
Experimental Protocols
Protocol 1: Crosslinking of Polyvinyl Alcohol (PVA) with Glyoxal
-
Preparation of PVA Solution:
-
Dissolve the desired amount of PVA in deionized water with continuous stirring.
-
Heat the solution to 80-90°C to ensure complete dissolution of the PVA.
-
Allow the solution to cool to the desired reaction temperature.
-
-
Preparation of Glyoxal Solution:
-
Use a commercially available 40% aqueous solution of glyoxal.
-
If necessary, adjust the pH of the glyoxal solution to the desired value using a suitable acid or base (e.g., HCl or NaOH).
-
-
Crosslinking Reaction:
-
Add the glyoxal solution to the PVA solution with vigorous stirring to ensure homogeneous mixing.
-
Maintain the reaction at the desired temperature for a specific duration (e.g., 2 hours at 85°C).[6]
-
-
Film Casting and Curing:
-
Cast the resulting solution onto a suitable substrate (e.g., a petri dish).
-
Dry the cast film at room temperature or in an oven at a controlled temperature to remove the solvent.
-
A subsequent curing step at an elevated temperature may be required to complete the crosslinking reaction.
-
-
Purification:
-
Depending on the application, the crosslinked product may need to be purified to remove unreacted glyoxal and other reagents. This can be achieved by washing with a suitable solvent, such as deionized water.
-
Protocol 2: Characterization by FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the crosslinked polymer film is completely dry.
-
Cut a small, representative piece of the film for analysis.
-
-
Data Acquisition:
-
Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum before running the sample.
-
-
Data Analysis:
-
Analyze the spectrum for changes in key functional groups.
-
Specifically, look for a decrease in the broad hydroxyl (-OH) stretching band around 3100-3500 cm⁻¹.
-
Examine the C-O stretching region for any changes.
-
Visualizations
Caption: Experimental workflow for glyoxal crosslinking of PVA.
References
- 1. Crosslinking reaction of poly(vinyl alcohol) with glyoxal (2010) | Yun Zhang | 188 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Crosslinking reaction of poly(vinyl alcohol) with glyoxal (2010) | Yun Zhang | 188 Citations [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Study on Various Compositions of Polyvinyl Alcohol and Starch Blends by Cross-Linking with Glyoxal [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Glyoxal on Preparation of Poly(Vinyl Alcohol)/Poly(Acrylic Acid) Blend Film - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Butenal, 2-oxo-
Welcome to the technical support center for the purification of 3-Butenal, 2-oxo- (also known as 2-oxobut-3-enal or vinylglyoxal). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this reactive α,β-unsaturated ketoaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 3-Butenal, 2-oxo-.
Issue 1: Product loss during solvent removal.
-
Symptom: Significant loss of product is observed when removing the reaction solvent using a rotary evaporator.
-
Possible Cause: 3-Butenal, 2-oxo- is a volatile compound with a boiling point of 88.4°C at atmospheric pressure.[1] Using a high vacuum or excessive heat can lead to co-evaporation with the solvent.
-
Solution:
-
Reduce Vacuum: Use a lower vacuum level on the rotary evaporator.
-
Control Temperature: Keep the water bath temperature to a minimum.
-
Alternative Methods: For small-scale purifications, consider microdistillation or Kugelrohr distillation. For larger scales, fractional distillation under controlled vacuum is recommended.[2]
-
Cold Trap: Ensure the cold trap of the rotary evaporator is functioning efficiently to recover any volatilized product.
-
Issue 2: Polymerization of the product during distillation.
-
Symptom: A solid or viscous residue forms in the distillation flask, and the yield of the distilled product is low.
-
Possible Cause: 3-Butenal, 2-oxo-, as an α,β-unsaturated aldehyde, is prone to polymerization, especially when heated.[3] This can be initiated by heat, light, or the presence of acidic or basic impurities.
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Use of Inhibitors: While specific inhibitors for 3-Butenal, 2-oxo- are not documented, polymerization inhibitors like hydroquinone are commonly used for unsaturated aldehydes.[3] However, these may need to be removed in a subsequent step. Nitric oxide has also been used as a vapor phase inhibitor during the distillation of acrylic acid.[4]
-
Minimize Heating Time: Heat the distillation flask gradually and avoid prolonged heating.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also initiate polymerization.
-
Issue 3: Incomplete separation of impurities during chromatography.
-
Symptom: Purified fractions from column chromatography still show the presence of impurities when analyzed (e.g., by TLC or GC-MS).
-
Possible Cause: Improper choice of stationary phase or mobile phase, leading to poor resolution between the product and impurities.
-
Solution:
-
Solvent System Optimization: Carefully select the solvent system for flash column chromatography. For polar, volatile compounds, consider alternatives to highly volatile solvents like ethyl acetate. A systematic approach to solvent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.[2]
-
Stationary Phase: Standard silica gel (40-63 µm) is a common choice for flash chromatography.[1] For highly polar compounds, alternative stationary phases like alumina or reverse-phase silica could be explored.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent to improve separation.
-
Issue 4: Product degradation during storage.
-
Symptom: A previously pure sample of 3-Butenal, 2-oxo- shows discoloration (yellowing or browning) and the presence of new impurities over time.
-
Possible Cause: The inherent instability of the compound leads to degradation through polymerization and oxidation upon exposure to light, air, and temperature fluctuations.[5]
-
Solution:
-
Low Temperature Storage: Store the purified compound at low temperatures, preferably in a freezer.[2]
-
Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Protection from Light: Use amber-colored vials or wrap the container in aluminum foil to protect it from light, which can catalyze degradation.[5]
-
Use of Stabilizers: For longer-term storage, the addition of a stabilizer might be necessary. However, the compatibility and potential interference of the stabilizer with downstream applications must be considered.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-Butenal, 2-oxo-?
A1: While specific impurities depend on the synthetic route, common byproducts in the synthesis of similar compounds like glyoxal from acetaldehyde oxidation include unreacted starting materials, organic acids (e.g., acetic acid, formic acid, glyoxylic acid, oxalic acid), and other carbonyl compounds.[5]
Q2: What is the recommended method for purifying small quantities (<1 g) of 3-Butenal, 2-oxo-?
A2: For small-scale purification, flash column chromatography is often the safest and most effective method to avoid significant product loss due to volatility.[2]
Q3: Can I use a standard distillation setup to purify 3-Butenal, 2-oxo-?
A3: Standard atmospheric distillation is not recommended due to the compound's boiling point of 88.4°C and its thermal instability.[1] Vacuum distillation is the preferred method to reduce the boiling point and minimize the risk of polymerization and decomposition.
Q4: How can I monitor the purity of 3-Butenal, 2-oxo- during and after purification?
A4: The purity can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). A published HPLC method for the analysis of glyoxal and related substances uses an Aminex HPX-87H column with a dilute sulfuric acid mobile phase and refractive index detection, which could be adapted for 3-Butenal, 2-oxo-.
Q5: What safety precautions should be taken when handling 3-Butenal, 2-oxo-?
A5: 3-Butenal, 2-oxo- is a volatile and reactive compound. It should be handled in a well-ventilated fume hood.[6] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[6] Due to its volatility and potential for polymerization, it is important to avoid inhalation and skin contact.
Experimental Protocols
Protocol 1: Vacuum Distillation of 3-Butenal, 2-oxo-
This protocol is a general guideline based on the properties of 3-Butenal, 2-oxo- and best practices for distilling reactive aldehydes.
-
Preparation:
-
Ensure the crude 3-Butenal, 2-oxo- is free from any non-volatile impurities that could interfere with the distillation.
-
Add a small magnetic stir bar to a round-bottom flask appropriately sized for the volume of the crude product.
-
Assemble a vacuum distillation apparatus with a short path distillation head and a well-chilled condenser. Ensure all glass joints are properly sealed with vacuum grease.
-
-
Distillation:
-
Attach the flask containing the crude product to the distillation apparatus.
-
Begin stirring the crude product.
-
Gradually apply vacuum to the system. The target pressure should be low enough to significantly reduce the boiling point of 3-Butenal, 2-oxo- (e.g., a pressure that would lower the boiling point to 40-50°C).
-
Once the desired vacuum is achieved and stable, slowly heat the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at the expected temperature under the applied vacuum. It is advisable to collect a small forerun fraction to discard.
-
-
Post-Distillation:
-
Once the distillation is complete, allow the system to cool to room temperature before releasing the vacuum.
-
The purified 3-Butenal, 2-oxo- should be stored immediately under an inert atmosphere at low temperature and protected from light.
-
Quantitative Data Summary (Illustrative)
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Key Parameters |
| Vacuum Distillation | 85% | >98% | 70% | Pressure: 20 mmHg, Head Temp: ~45°C |
| Flash Chromatography | 85% | >99% | 80% | Solvent System: Hexane/Ethyl Acetate Gradient |
Visualizations
Caption: Purification workflow for 3-Butenal, 2-oxo-.
Caption: Troubleshooting logic for purification issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US3290378A - Stabilization of glyoxal - Google Patents [patents.google.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Storage and Handling of 2-oxo-3-butenal
This technical support center provides guidance on the prevention of polymerization of 2-oxo-3-butenal during storage. Due to its reactive α,β-unsaturated dicarbonyl structure, 2-oxo-3-butenal is prone to polymerization, which can compromise its integrity and usability in research applications. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My 2-oxo-3-butenal appears viscous or has formed a solid precipitate. What happened?
A1: Increased viscosity or the presence of a solid are strong indicators that polymerization has occurred. This is a common issue with reactive α,β-unsaturated aldehydes like 2-oxo-3-butenal, especially if not stored under optimal conditions. Polymerization is often initiated by exposure to heat, light, air (oxygen), or contaminants.
Q2: What are the ideal storage conditions to prevent polymerization of 2-oxo-3-butenal?
A2: To minimize the risk of polymerization, 2-oxo-3-butenal should be stored at low temperatures, in the absence of light, and under an inert atmosphere. Based on data for structurally similar and highly reactive aldehydes like acrolein, the following conditions are recommended.
Q3: Can I use an inhibitor to prevent polymerization? If so, what do you recommend?
A3: Yes, using a polymerization inhibitor is a standard and highly recommended practice. For α,β-unsaturated carbonyl compounds, a free-radical scavenger is effective. Hydroquinone is a widely used inhibitor for this class of compounds.[1][2][3][4]
Q4: At what concentration should I use hydroquinone?
A4: A common concentration for hydroquinone as a polymerization inhibitor is approximately 200 ppm (0.02% w/w).[2] It is crucial to ensure the inhibitor is thoroughly dissolved in the 2-oxo-3-butenal solution.
Q5: How should I handle 2-oxo-3-butenal in the lab to avoid initiating polymerization?
A5: Handle the compound in a well-ventilated area, preferably a fume hood.[1][5] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[1][6] Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Q6: What are the signs of impending polymerization that I should watch for?
A6: An early sign can be a slight increase in the viscosity of the liquid. Discoloration (e.g., turning yellow) can also indicate degradation and potential polymerization. Regular visual inspection of the stored material (without prolonged exposure to light) is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solid polymer present in the container | Polymerization has occurred due to improper storage (e.g., elevated temperature, exposure to light or air). | Do not attempt to heat the sample to dissolve the polymer, as this can accelerate further polymerization. The unpolymerized portion may still be usable if it can be carefully separated from the solid. However, for critical applications, it is recommended to use a fresh, unpolymerized lot. |
| Increased viscosity of the liquid | Onset of polymerization. | Immediately check the storage conditions. Ensure the container is properly sealed and under an inert atmosphere. If not already present, consider adding a polymerization inhibitor like hydroquinone. If the viscosity is significantly high, the material may not be suitable for use. |
| Discoloration of the material | Degradation of the compound, which can be a precursor to polymerization. | Verify the age of the compound and the storage history. Discoloration upon exposure to air is a known issue for similar aldehydes. If the discoloration is minor, the material might still be usable, but it's best to test a small amount first. For future storage, ensure a strict inert atmosphere. |
| Received a new shipment of 2-oxo-3-butenal | To ensure long-term stability. | Upon receipt, immediately transfer the material to a suitable container for long-term storage (e.g., an amber glass bottle with a PTFE-lined cap). Add a polymerization inhibitor and store under the recommended conditions (see Table 1). |
Data Presentation
Table 1: Recommended Storage Conditions for 2-oxo-3-butenal
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C (Explosion-proof refrigerator)[1][6] | Low temperatures significantly reduce the rate of polymerization. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen)[1][6] | Prevents oxidation and peroxide formation, which can initiate polymerization. |
| Light Exposure | Store in an amber or opaque container.[1][6] | Light can provide the energy to initiate polymerization. |
| Inhibitor | Hydroquinone (~200 ppm)[2] | Scavenges free radicals that initiate the polymerization chain reaction. |
| Container | Glass with PTFE-lined cap. | Ensures an inert storage environment and prevents leaching from plastic containers. |
Experimental Protocols
Protocol for Adding Hydroquinone Inhibitor to 2-oxo-3-butenal
Objective: To stabilize 2-oxo-3-butenal for long-term storage by adding hydroquinone as a polymerization inhibitor.
Materials:
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2-oxo-3-butenal
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Hydroquinone (high purity)
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Anhydrous solvent (e.g., dichloromethane, if preparing a stock solution)
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Amber glass bottle with a PTFE-lined cap
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Inert gas source (Argon or Nitrogen) with tubing
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Micropipette or analytical balance
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Magnetic stirrer and stir bar (optional)
Procedure:
-
Preparation of Inhibitor Stock Solution (Recommended):
-
In a fume hood, prepare a 1% (w/v) stock solution of hydroquinone in an anhydrous solvent like dichloromethane. For example, dissolve 10 mg of hydroquinone in 1 mL of solvent. This allows for more accurate addition of the inhibitor.
-
-
Inert Atmosphere:
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Place the amber storage bottle containing the 2-oxo-3-butenal under a gentle stream of inert gas. Ensure the gas flow is low to avoid splashing.
-
-
Addition of Inhibitor:
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To achieve a final concentration of approximately 200 ppm, add the appropriate amount of hydroquinone.
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From stock solution: For every 1 gram of 2-oxo-3-butenal, add 20 µL of the 1% hydroquinone stock solution.
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Direct addition: If adding solid hydroquinone, for every 10 grams of 2-oxo-3-butenal, carefully weigh and add 2 mg of hydroquinone. Direct addition of such a small mass can be challenging and may not dissolve easily.
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-
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Mixing:
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After adding the inhibitor, securely cap the bottle.
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Gently swirl the bottle to dissolve the hydroquinone. If needed, a small, clean magnetic stir bar can be used for a short period under an inert atmosphere to ensure complete dissolution.
-
-
Final Storage:
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Once the inhibitor is fully dissolved, flush the headspace of the bottle with inert gas one final time before tightly sealing the cap.
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Label the bottle clearly, indicating the compound, date, and the addition of ~200 ppm hydroquinone.
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Place the container in an explosion-proof refrigerator at the recommended temperature (-20°C to 4°C).
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Visualizations
Caption: Workflow for the safe handling and stabilization of 2-oxo-3-butenal upon receipt.
Caption: The role of inhibitors in preventing the free-radical polymerization of 2-oxo-3-butenal.
References
Technical Support Center: Synthesis of 2-oxobut-3-enal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-oxobut-3-enal synthesis.
Troubleshooting Guide
Low or no yield of 2-oxobut-3-enal can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a structured approach to identifying and resolving common issues.
| Observation | Potential Cause | Recommended Action |
| No product formation or very low yield | 1. Inactive Catalyst: The base or acid catalyst may be old or improperly stored, leading to reduced activity. | Use a fresh batch of catalyst. For base-catalyzed reactions (e.g., NaOH, KOH), ensure it has not been overly exposed to air, which can lead to carbonate formation. |
| 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to poor conversion. The crossed aldol condensation between a non-enolizable aldehyde (glyoxal) and an enolizable ketone (acetone) requires careful control of stoichiometry to minimize self-condensation of the ketone. | Typically, a slight excess of the non-enolizable aldehyde (glyoxal) is used to ensure the enolate formed from the ketone reacts preferentially with it. | |
| 3. Low Reaction Temperature: The activation energy for the condensation step may not be reached, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. Be cautious, as excessive heat can promote polymerization and side product formation. | |
| Formation of multiple products (complex mixture) | 1. Self-Condensation of Ketone: The enolate of the ketone (acetone) can react with another molecule of the ketone, leading to byproducts. | Add the ketone dropwise to the mixture of the aldehyde and catalyst. This maintains a low concentration of the enolate and favors the reaction with the more electrophilic aldehyde. |
| 2. Polymerization of Reactants or Product: Aldehydes, especially reactive ones like glyoxal and the α,β-unsaturated product, can polymerize under reaction conditions. | Maintain a lower reaction temperature and minimize reaction time. Ensure efficient stirring to prevent localized high concentrations of reactants. | |
| Product is a viscous oil or resin instead of a distinct compound | 1. Polymerization: As mentioned above, prolonged reaction times or high temperatures can lead to the formation of polymeric materials. A patent describing the reaction of glyoxal and acetone notes the formation of a resin upon prolonged heating.[1] | Reduce the reaction time and temperature. Quench the reaction as soon as the desired product is formed (monitor by TLC or other appropriate methods). |
| 2. Incomplete Dehydration: The initial aldol addition product (a β-hydroxy carbonyl) may not have fully dehydrated to the α,β-unsaturated enal. | If the aldol addition product is isolated, it can be dehydrated in a separate step, often with acid or base catalysis and heat. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-oxobut-3-enal?
A1: The most common and direct route is a crossed aldol condensation between glyoxal and acetone. In this reaction, acetone is deprotonated by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of glyoxal. Subsequent dehydration of the aldol addition product yields 2-oxobut-3-enal.
Q2: How can I minimize the self-condensation of acetone?
A2: To minimize the self-condensation of acetone, it is crucial to control the reaction conditions. One effective strategy is to add the acetone slowly to a mixture of glyoxal and the base catalyst. This ensures that the concentration of the acetone enolate is always low, favoring the reaction with the more reactive electrophile, glyoxal.
Q3: What are the typical catalysts used for this reaction?
A3: Both base and acid catalysts can be used for aldol condensations. For the synthesis of 2-oxobut-3-enal, base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed.
Q4: What are the key parameters to optimize for improving the yield?
A4: The key parameters to optimize are:
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Reaction Temperature: Lower temperatures can reduce side reactions but may also slow down the desired reaction. A balance must be found.
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Reaction Time: Prolonged reaction times can lead to the formation of resins and byproducts. Monitoring the reaction progress is crucial.
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Stoichiometry of Reactants: The molar ratio of glyoxal to acetone should be carefully controlled to favor the crossed aldol product.
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Catalyst Concentration: The concentration of the base catalyst can influence the rate of both the desired reaction and side reactions.
Q5: How can I purify the final product?
A5: Purification of 2-oxobut-3-enal can be challenging due to its reactivity. Common purification techniques include:
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Distillation: If the product is thermally stable enough, vacuum distillation can be effective.
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Chromatography: Column chromatography on silica gel is a common method for purifying organic compounds. A non-polar eluent system should be considered.
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Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.
Experimental Protocols
General Protocol for Crossed Aldol Condensation
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Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of aqueous glyoxal and a catalytic amount of sodium hydroxide in ethanol or an ethanol/water mixture. The flask is cooled in an ice bath.
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Addition of Ketone: Acetone is added dropwise from the dropping funnel to the stirred glyoxal solution over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.
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Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified time (e.g., 2-4 hours), or until TLC analysis indicates the consumption of the starting material.
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Workup: The reaction is quenched by neutralizing the base with a dilute acid (e.g., HCl). The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
Visualizations
Below are diagrams illustrating the key processes in the synthesis of 2-oxobut-3-enal.
Caption: Experimental workflow for the synthesis of 2-oxobut-3-enal.
Caption: Troubleshooting logic for improving the yield of 2-oxobut-3-enal.
References
challenges in the scale-up of "3-Butenal, 2-oxo-" production
Welcome to the technical support center for the production of 3-Butenal, 2-oxo- (also known as 2-oxo-3-butenal or vinylglyoxal). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-Butenal, 2-oxo-?
A1: Common laboratory and industrial approaches for the synthesis of 3-Butenal, 2-oxo- and similar α,β-unsaturated dicarbonyl compounds include the oxidation of α,β-unsaturated ketones like methyl vinyl ketone, and base- or acid-catalyzed aldol condensation reactions between an enolate and a carbonyl compound.[1][2] A patented method involves the gas-phase pyrolysis of oxidized bicyclo[2.2.1]hept-5-enecarbaldehyde derivatives, which is more suited for industrial-scale production.
Q2: What are the main challenges in scaling up the production of 3-Butenal, 2-oxo-?
A2: The primary challenges in the scale-up of 3-Butenal, 2-oxo- production are managing its inherent instability, preventing polymerization, controlling side reactions, and developing effective purification methods. As a reactive α,β-unsaturated dicarbonyl compound, it is prone to self-condensation, polymerization, and degradation under thermal stress or in the presence of acidic or basic impurities.
Q3: How can I monitor the progress of the reaction and the purity of the product?
A3: The progress of the reaction and the purity of 3-Butenal, 2-oxo- can be monitored using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying the product and volatile impurities. High-Performance Liquid Chromatography (HPLC), often with UV detection and after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH), can be used for quantitative analysis of dicarbonyl compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and purity assessment of the final product.
Q4: What are the recommended storage and handling conditions for 3-Butenal, 2-oxo-?
A4: Due to its reactivity, 3-Butenal, 2-oxo- should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization. The use of radical inhibitors, such as hydroquinone, may be beneficial for long-term storage. Avoid contact with strong acids, bases, and oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Product: Reaction conditions are too harsh (e.g., high temperature, strong acid/base), leading to decomposition or polymerization. 3. Poor Quality of Starting Materials: Impurities in reactants or solvents can inhibit the reaction. | 1. Monitor the reaction by TLC, GC, or HPLC to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish. 2. Use milder reaction conditions. For aldol condensations, consider using a weaker base or acid catalyst and lower temperatures. Ensure prompt work-up and purification after the reaction is complete. 3. Use freshly distilled or high-purity starting materials and anhydrous solvents where necessary. |
| Product Polymerization or Formation of Tar | 1. High Reaction Temperature: Promotes self-condensation and polymerization. 2. Presence of Catalytic Impurities: Traces of acid or base can catalyze polymerization. 3. Prolonged Reaction or Distillation Time: Increases the likelihood of polymerization. | 1. Maintain the lowest effective reaction temperature. 2. Neutralize the reaction mixture during work-up to remove any acidic or basic catalysts. 3. Minimize the duration of heating. For purification, consider vacuum distillation at lower temperatures or non-thermal methods like column chromatography. The addition of a radical inhibitor (e.g., hydroquinone) during purification can be beneficial. |
| Difficult Purification | 1. Formation of Byproducts with Similar Polarity: Side reactions can lead to impurities that are difficult to separate by chromatography or distillation. 2. Thermal Instability: The product may decompose during distillation. 3. Product is a Non-crystalline Oil: Prevents purification by recrystallization. | 1. Optimize reaction conditions to minimize byproduct formation. For column chromatography, experiment with different solvent systems to improve separation. 2. Use vacuum distillation at the lowest possible temperature. Flash column chromatography is often a milder alternative. 3. If the product is an oil, column chromatography is the preferred method of purification. |
| Product Discoloration Upon Storage | 1. Oxidation: Exposure to air can lead to the formation of colored impurities. 2. Slow Polymerization: Even at low temperatures, the product can slowly polymerize over time. | 1. Store the purified product under an inert atmosphere (nitrogen or argon). 2. Store at low temperatures (e.g., in a freezer). Consider adding a small amount of a stabilizer like hydroquinone for long-term storage. |
Experimental Protocols
Synthesis of 3-Butenal, 2-oxo- via Aldol Condensation (General Procedure)
This protocol is a general guideline for a laboratory-scale synthesis and should be optimized for specific substrates and scales.
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Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
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Reactant Charging: The flask is charged with a suitable solvent (e.g., ethanol, THF) and the carbonyl compound that will form the enolate. The mixture is cooled to a predetermined temperature (e.g., 0-5 °C).
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Base Addition: A base (e.g., aqueous sodium hydroxide, potassium carbonate) is added dropwise to the stirred solution while maintaining the temperature.
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Electrophile Addition: The second carbonyl compound (the electrophile) is added dropwise from the dropping funnel.
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Reaction Monitoring: The reaction is stirred at the set temperature and monitored by TLC or GC until the starting material is consumed.
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Work-up: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The product is then purified by flash column chromatography on silica gel.
Quantitative Data (Illustrative)
| Parameter | Aldol Condensation | Oxidation of Methyl Vinyl Ketone |
| Typical Yield | 40-70% | 50-80% |
| Reaction Temperature | 0-50 °C | 25-100 °C |
| Reaction Time | 2-24 hours | 4-48 hours |
| Purity (after chromatography) | >95% | >95% |
| Scale | Lab to Pilot | Lab to Industrial |
Note: These values are illustrative and depend on the specific reactants, catalysts, and conditions used.
Visualizations
Experimental Workflow for 3-Butenal, 2-oxo- Production
Caption: A typical experimental workflow for the synthesis and purification of 3-Butenal, 2-oxo-.
Troubleshooting Logic for Low Product Yield
References
identification of byproducts in 2-oxo-3-butenal reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxo-3-butenal. The information is designed to help identify and mitigate the formation of common byproducts in reactions involving this highly reactive α,β-unsaturated dicarbonyl compound.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-oxo-3-butenal is turning into a viscous, insoluble material. What is happening?
A1: You are likely observing polymerization of the 2-oxo-3-butenal. Due to its conjugated di-carbonyl system, it is highly susceptible to polymerization, especially in the presence of light, heat, or catalytic amounts of acid or base.
Q2: I am performing a Michael addition to 2-oxo-3-butenal, but I am getting a mixture of products. What are the possible side reactions?
A2: In a Michael addition, besides the expected 1,4-conjugate addition product, you may also be forming a 1,2-addition product where the nucleophile attacks the more electrophilic aldehyde carbonyl group. Additionally, self-condensation of the 2-oxo-3-butenal can occur as a side reaction.
Q3: How can I prevent the polymerization of 2-oxo-3-butenal during my reaction?
A3: To prevent polymerization, it is advisable to use a polymerization inhibitor. Hydroquinone is a commonly used inhibitor for α,β-unsaturated carbonyl compounds. Conducting the reaction at lower temperatures and in the absence of light can also help minimize polymerization.
Q4: In my aldol condensation reaction with 2-oxo-3-butenal, I am seeing multiple products in my crude NMR. Why is this?
A4: When using 2-oxo-3-butenal in a crossed aldol condensation, a mixture of products is common if the other carbonyl compound also possesses enolizable protons. This leads to self-condensation of both starting materials as well as the desired crossed-aldol product.
Troubleshooting Guides
Issue 1: Uncontrolled Polymerization
Symptoms:
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The reaction mixture becomes viscous or solidifies.
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Formation of an insoluble, often colored, precipitate.
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Low yield of the desired product.
Possible Causes:
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Absence of a polymerization inhibitor.
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High reaction temperature.
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Exposure to light.
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Presence of acidic or basic impurities.
Solutions:
| Strategy | Recommended Action | Expected Outcome |
| Inhibitor Addition | Add a radical inhibitor such as hydroquinone (typically 0.1% w/w) to the reaction mixture. | Suppression of radical polymerization pathway. |
| Temperature Control | Maintain a low reaction temperature, ideally at or below room temperature, using an ice bath if necessary. | Reduced rate of polymerization. |
| Light Protection | Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment. | Prevention of photo-initiated polymerization. |
| Purification of Reagents | Ensure all reagents and solvents are pure and free from acidic or basic contaminants. | Elimination of catalytic pathways for polymerization. |
Issue 2: Formation of Multiple Products in Michael Addition
Symptoms:
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TLC or LC-MS analysis shows multiple spots/peaks corresponding to different products.
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NMR spectrum of the crude product is complex with overlapping signals.
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Difficulty in purifying the desired 1,4-adduct.
Possible Causes:
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Competition between 1,2- and 1,4-addition.
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Self-condensation of 2-oxo-3-butenal.
Solutions:
| Strategy | Recommended Action | Expected Outcome |
| Choice of Nucleophile | Use "soft" nucleophiles (e.g., thiols, cuprates) which preferentially undergo 1,4-addition. | Increased selectivity for the desired conjugate addition product. |
| Reaction Conditions | Employ reaction conditions known to favor Michael addition, such as the use of aprotic solvents and specific catalysts. | Higher yield of the 1,4-adduct over the 1,2-adduct. |
| Controlled Addition | Add the 2-oxo-3-butenal slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the enal and minimize self-condensation. | Reduced formation of self-condensation byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Polymerization in 2-Oxo-3-butenal Reactions
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Reagent Preparation:
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If not already present, add hydroquinone (0.1% by weight) to the stock of 2-oxo-3-butenal.
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Ensure all solvents are freshly distilled and reagents are of high purity.
-
-
Reaction Setup:
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Set up the reaction in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
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Wrap the flask with aluminum foil to protect it from light.
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Place the flask in a cooling bath (e.g., ice-water bath) to maintain the desired temperature.
-
-
Reaction Execution:
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Dissolve the substrate and any catalysts in the chosen solvent.
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Add the 2-oxo-3-butenal solution dropwise to the reaction mixture over an extended period using a syringe pump.
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Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
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Upon completion, quench the reaction as appropriate.
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Perform the extraction and purification steps at low temperatures where possible.
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Consider using flash column chromatography for purification, keeping the column cool if the product is heat-sensitive.
-
Visualizations
Caption: Overview of potential reaction outcomes for 2-oxo-3-butenal.
Caption: Troubleshooting workflow for common issues in 2-oxo-3-butenal reactions.
Technical Support Center: Refining the Work-up Procedure for 2-Oxobut-3-enal
A comprehensive guide for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental work-up of 2-oxobut-3-enal (also known as vinylglyoxal). Due to the reactive nature of this α,β-unsaturated dicarbonyl compound, researchers often face challenges in its isolation and purification. This guide aims to provide practical solutions to these common problems.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 2-oxobut-3-enal is a dark, viscous oil after the initial reaction. What could be the cause?
A1: The formation of a dark, viscous oil is a common indication of polymerization. 2-Oxobut-3-enal is highly susceptible to polymerization, especially in the presence of acid or base, or upon heating.
Troubleshooting Steps:
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Neutralize Immediately: After the reaction is complete, immediately neutralize the reaction mixture to a pH of ~7. Use a mild base like sodium bicarbonate solution for this purpose.
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Low Temperature: Perform all work-up steps at low temperatures (0-5 °C) to minimize polymerization.
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Avoid Strong Acids/Bases: If your reaction conditions allow, avoid the use of strong acids or bases which can catalyze polymerization.
Q2: I am having difficulty extracting 2-oxobut-3-enal into an organic solvent from the aqueous reaction mixture. What solvent system is recommended?
A2: Due to the presence of two polar carbonyl groups, 2-oxobut-3-enal has significant water solubility, which can make extraction challenging.
Recommended Extraction Protocol:
-
Solvent Choice: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the solubility of the organic product in the aqueous phase and improve partitioning into the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure efficient recovery.
Q3: During solvent removal using a rotary evaporator, my product seems to be disappearing or turning into a non-volatile residue. How can I avoid this?
A3: 2-Oxobut-3-enal has a relatively low boiling point and can be sensitive to heat.
Recommendations for Solvent Removal:
-
Low Temperature, High Vacuum: Use a low bath temperature (<30 °C) and a high vacuum on the rotary evaporator to remove the solvent.
-
Co-evaporation: For very volatile compounds, co-evaporation with a higher boiling point, inert solvent like toluene can sometimes help in removing the lower-boiling extraction solvent without significant loss of product. However, this should be done with caution.
-
Monitor Carefully: Do not evaporate to complete dryness. It is often better to leave a small amount of solvent and proceed to the next purification step.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues during the work-up and purification of 2-oxobut-3-enal.
Problem 1: Low Yield of Isolated Product
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion before starting the work-up. |
| Polymerization | As detailed in the FAQs, maintain neutral pH and low temperatures throughout the work-up. The addition of a radical inhibitor like hydroquinone (ca. 100 ppm) to the crude product before purification can sometimes be beneficial if radical polymerization is suspected. |
| Inefficient Extraction | Follow the recommended extraction protocol, including the use of brine and multiple extractions. |
| Loss during Solvent Removal | Use low-temperature, high-vacuum rotary evaporation. |
| Decomposition on Silica Gel | 2-Oxobut-3-enal can be unstable on silica gel. See the purification section for alternative methods. |
Problem 2: Product Contaminated with Impurities
| Potential Cause | Troubleshooting Action |
| Unreacted Starting Materials | Optimize reaction conditions to drive the reaction to completion. Use an appropriate purification method to separate the product from starting materials. |
| Side Products | The formation of side products is highly dependent on the synthetic route. Characterize the impurities by NMR or MS to identify them and adjust reaction conditions accordingly. Common side reactions can include Michael additions or aldol condensations. |
| Polymeric Material | If the product is contaminated with oligomers, purification by distillation or careful chromatography may be effective. |
Experimental Protocols
General Work-up Procedure (Illustrative)
This is a general guideline and may need to be adapted based on the specific synthetic method used.
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching/Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous phase is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture is not formed, add a sufficient amount of brine and the chosen organic solvent (e.g., ethyl acetate). Extract the aqueous layer three times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (<30 °C).
Data Presentation
Table 1: Physical and Chemical Properties of 2-Oxobut-3-enal
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₂ | PubChem |
| Molecular Weight | 84.07 g/mol | PubChem |
| Boiling Point | 88.4 °C at 760 mmHg | LookChem |
| Density | 0.999 g/cm³ | LookChem |
Note: The provided data is based on publicly available information and should be used as a reference.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Technical Support Center: Catalyst Selection for Reactions Involving 3-Butenal, 2-oxo-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Butenal, 2-oxo- and related β-keto aldehydes. The following sections detail catalyst selection, experimental considerations, and troubleshooting for common reactions such as aldol condensation and hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving 3-Butenal, 2-oxo- and similar β-keto aldehydes?
A1: The primary catalytic reactions for β-keto aldehydes like 3-Butenal, 2-oxo- are aldol condensation and hydrogenation. Aldol condensation is a key method for forming carbon-carbon bonds, while hydrogenation is used to selectively reduce the carbonyl groups to alcohols.
Q2: Which catalysts are recommended for the aldol condensation of β-keto aldehydes?
A2: A range of catalysts can be employed for aldol condensation, with the choice depending on the desired product, reaction conditions, and substrate. Common catalysts include:
-
Base Catalysts: Strong bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) are traditionally used.[1][2]
-
Acid Catalysts: Inorganic acids like sulfuric acid can also catalyze the reaction.[2]
-
Metal Complexes: Complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been shown to be effective.[2]
-
Organocatalysts: Primary amines and bicyclic amidines like DBU (Diazabicyclo[5.4.0]undec-7-ene) are used as organic base catalysts.[2]
-
Solid Acid/Base Catalysts: For easier separation and recycling, solid catalysts such as zeolites (e.g., Hf-β, Sn-β, Zr-β), hydrotalcite, and metal oxides (e.g., CaO, KF/Al₂O₃) are employed.[3]
-
Inorganic Ammonium Salts: As a more environmentally friendly and cost-effective alternative to strong acids and bases, inorganic ammonium salts like ammonium sulfate can be used.[4]
Q3: What catalysts are suitable for the hydrogenation of the keto and/or aldehyde groups in 3-Butenal, 2-oxo-?
A3: The selective hydrogenation of the carbonyl groups in a β-keto aldehyde requires careful catalyst selection to avoid unwanted side reactions.
-
Supported Metal Catalysts: Catalysts such as Pd/C, Pt/C, Ru/C, and Au/C are used for the hydrogenation of α,β-unsaturated ketones and aldehydes.[5] However, Pd/C is highly active for C=C bond hydrogenation, which may not be desirable if only the carbonyls are to be reduced.[5] For the vapor-phase hydrogenation of a related diketone (diacetyl) to a diol, Ni/SiO₂ has been shown to be effective.[6]
-
Homogeneous Catalysts: Well-defined iron(II) PNP pincer complexes are efficient for the hydrogenation of ketones and aldehydes to alcohols under mild conditions.[7] Organometallic ruthenium complexes are also used for the reduction of ketones and aldehydes.[8]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Aldol Condensation
| Potential Cause | Troubleshooting Step |
| Incorrect Catalyst Choice | The choice of catalyst is crucial. For instance, inorganic ammonium salts can be more efficient than strong bases for certain substrates like acetone.[4] Consider screening different classes of catalysts (acid, base, organocatalyst, solid catalyst) to find the optimal one for your specific substrate and conditions. |
| Insufficient Catalyst Activity | Ensure the catalyst is fresh and active. For solid catalysts, ensure proper activation procedures have been followed. The basic or acidic strength of the catalyst can significantly impact activity.[3] |
| Sub-optimal Reaction Temperature | Aldol condensations can be sensitive to temperature. Reactions may be run between 0°C and 120°C.[4] A temperature that is too low may result in slow reaction rates, while a temperature that is too high can lead to side reactions and catalyst deactivation. |
| Poor Substrate Reactivity | Aldehydes are generally more reactive electrophiles than ketones in aldol reactions.[9] If you are performing a crossed-aldol reaction, the choice of reactants is important. |
Issue 2: Poor Selectivity in Hydrogenation
| Potential Cause | Troubleshooting Step |
| Hydrogenation of C=C bond instead of C=O bond | The hydrogenation of the conjugated C=C bond is often thermodynamically and kinetically favored over the C=O bond.[5] To favor C=O hydrogenation, consider using catalysts other than Pd/C, which is highly active for C=C bond reduction.[5] Running the reaction at lower temperatures and pressures can also improve selectivity for the unsaturated alcohol.[5] |
| Over-reduction to Saturated Alcohol | The desired unsaturated alcohol or saturated ketone/aldehyde can be further hydrogenated to the saturated alcohol.[5] To avoid this, carefully monitor the reaction progress and stop it once the desired product is formed. Using a more selective catalyst can also prevent over-reduction. |
Issue 3: Catalyst Deactivation
| Potential Cause | Troubleshooting Step |
| Coking | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[10] This is more common at higher reaction temperatures. To mitigate this, consider lowering the reaction temperature or using a catalyst that is more resistant to coking. Regeneration of the catalyst by controlled oxidation may be possible. |
| Poisoning | Impurities in the reactants or solvent can adsorb to the catalyst's active sites and deactivate it.[10] Ensure high purity of all reaction components. |
| Physical Degradation | The physical structure of the catalyst can degrade over time, especially under harsh reaction conditions (e.g., high temperature, mechanical stress).[10] This can lead to a loss of surface area and activity. |
| Undesired Side Reactions | For amine-catalyzed reactions, the catalyst can be deactivated by participating in undesired side reactions, such as an aldol reaction with the substrate.[11] Optimizing reaction conditions (e.g., solvent-free conditions) can sometimes minimize these deactivation pathways.[11] |
Quantitative Data Summary
Table 1: Catalyst Performance in the Aldol Condensation of Furfural and Acetone
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Final C13 Yield (%) | Reference |
| NaOH (7.5 mol%) | 40 | 5 | 97.4 | [12] |
| Sn-MFI | 90 | 5 | - | [12] |
| Sn-beta | 90 | 5 | - | [12] |
| Hf-β | 90 | 5 | - | [12] |
| Zr-β | 90 | 5 | - | [12] |
| Note: Yield data for zeolite catalysts was not specified in the source. |
Table 2: Catalyst Performance in the Preparation of 2,3-Butanedione from Acetaldehyde
| Catalyst | Acetaldehyde Conversion (%) | 2,3-Butanedione Selectivity (%) | Reference |
| 3-ethyl-4-methyl-5-hydroxy ethylthiazole bromine salt (0.2g) and MnO₂ (0.01g) | 80.3 | 75.1 | [13] |
| 3-ethyl-4-methyl-5-hydroxy ethylthiazole bromine salt (0.2g) and Bi₂O₃ (0.01g) | 87.1 | 80.5 | [13] |
| 3-ethyl-4-methyl-5-hydroxy ethylthiazole bromine salt (0.4g) and MnO₂ (0.04g) | 91.4 | 69.6 | [13] |
| 3-ethyl-4-methyl-5-hydroxy ethylthiazole bromine salt (0.2g) and MnO₂ (0.02g) | 86.2 | 73.4 | [13] |
Experimental Protocols
General Protocol for Base-Catalyzed Aldol Condensation
-
Reactant Preparation: Dissolve the aldehyde and/or ketone in a suitable solvent (e.g., ethanol, water).
-
Catalyst Addition: Add the base catalyst (e.g., NaOH, KOH) to the reaction mixture. The catalyst is typically used in catalytic amounts.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux). Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
-
Work-up: Once the reaction is complete, neutralize the base with a dilute acid. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by a suitable method (e.g., distillation, chromatography).
General Protocol for Heterogeneous Catalytic Hydrogenation
-
Reactor Setup: Place the substrate and a suitable solvent (e.g., ethanol, water) in a high-pressure reactor.
-
Catalyst Addition: Add the solid-supported metal catalyst (e.g., Ni/SiO₂, Pt/C).
-
Reaction: Seal the reactor, purge it with hydrogen gas, and then pressurize it to the desired hydrogen pressure. Heat the reactor to the desired temperature with stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples periodically.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure to obtain the crude product. Purify the product as needed.
Visualizations
Caption: General reaction pathway for aldol condensation.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]
- 4. US20100317898A1 - Novel catalyst for aldol condensation reactions - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DE60102239T2 - CATALYTIC HYDROGENATION OF KETONES AND ALDEHYDES - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. CN101723817A - Method for preparing 2, 3-butanedione - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-oxobut-3-enal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2-oxobut-3-enal, a reactive α,β-unsaturated carbonyl compound of interest in various fields, including drug development and toxicology. Given the limited availability of direct validation data for 2-oxobut-3-enal, this comparison leverages experimental data from structurally similar and chemically related short-chain unsaturated aldehydes, such as acrolein and crotonaldehyde. This approach provides a robust framework for selecting and validating an appropriate analytical method for 2-oxobut-3-enal.
The two methods compared are:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH).
-
Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of the HPLC-UV and GC-MS methods based on data from analogous short-chain unsaturated aldehydes.
| Performance Parameter | HPLC-UV with DNPH Derivatization | GC-MS with PFBHA Derivatization |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 pg/µL |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/mL | 0.15 - 1.5 pg/µL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Precision (RSD%) | < 5% | < 10% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
| Selectivity | Good, but potential for co-elution with other carbonyls. | Excellent, with mass spectral confirmation. |
| Sample Throughput | Moderate | Lower, due to longer run times. |
| Instrumentation Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific matrix containing 2-oxobut-3-enal.
Method 1: HPLC-UV with DNPH Derivatization
This method involves the reaction of the carbonyl group of 2-oxobut-3-enal with DNPH to form a stable, UV-active hydrazone derivative, which is then separated and quantified by HPLC.
1. Sample Preparation and Derivatization:
-
An accurately weighed or measured sample is dissolved in a suitable solvent (e.g., acetonitrile).
-
An acidic solution of DNPH (e.g., in acetonitrile with a small amount of phosphoric acid) is added to the sample.
-
The reaction mixture is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
-
The reaction is quenched, and the sample is diluted to a known volume with the mobile phase.
2. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 360 nm.
-
Quantification: Based on a calibration curve prepared using derivatized 2-oxobut-3-enal standards.
Method 2: GC-MS with PFBHA Derivatization
This highly sensitive and selective method involves the derivatization of 2-oxobut-3-enal with PFBHA to form a volatile oxime derivative, which is then analyzed by GC-MS.
1. Sample Preparation and Derivatization:
-
The sample is dissolved in an appropriate solvent (e.g., ethyl acetate).
-
An aqueous solution of PFBHA hydrochloride is added, and the pH is adjusted to be slightly acidic.
-
The mixture is heated (e.g., at 60-80°C) for a defined period (e.g., 60-90 minutes) to facilitate the derivatization reaction.
-
The PFBHA-oxime derivative is extracted into an organic solvent (e.g., hexane).
-
The organic extract is dried over anhydrous sodium sulfate and concentrated if necessary.
2. GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C).
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Quantification: Based on a calibration curve prepared using derivatized 2-oxobut-3-enal standards.
Visualizing the Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method.
Caption: Workflow for the HPLC-UV analysis of 2-oxobut-3-enal after DNPH derivatization.
Caption: Workflow for the GC-MS analysis of 2-oxobut-3-enal after PFBHA derivatization.
Conclusion
Both HPLC-UV with DNPH derivatization and GC-MS with PFBHA derivatization are viable methods for the quantification of 2-oxobut-3-enal. The choice between the two will depend on the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and in complex matrices where unambiguous identification is critical.
It is imperative that whichever method is chosen, it is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the analytical results. This includes assessing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Comparative Analysis of the Biological Activity of Vinyl Glyoxal Derivatives and Related α,β-Unsaturated Carbonyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of representative vinyl glyoxal derivatives and structurally related α,β-unsaturated carbonyl compounds. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their cytotoxic and antimicrobial properties.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the cytotoxic and antimicrobial activities of selected α,β-unsaturated carbonyl compounds. These molecules, which include dicarbonyls and α,β-unsaturated aldehydes, are known for their high reactivity and diverse biological effects.
| Compound | Biological Activity | Assay | Organism/Cell Line | IC50 / MIC |
| Glyoxal | Cytotoxicity | MTT Assay | Human Keratinocytes (HaCaT) | 2.6 mM |
| Cytotoxicity | MTT Assay | Human Hepatoma (HepG2) | 1.8 mM | |
| Methylglyoxal | Cytotoxicity | MTT Assay | Human Keratinocytes (HaCaT) | 0.7 mM |
| Cytotoxicity | MTT Assay | Human Hepatoma (HepG2) | 0.4 mM | |
| Antimicrobial | Broth Microdilution | Escherichia coli | 1.5 mM | |
| Antimicrobial | Broth Microdilution | Staphylococcus aureus | 2.0 mM | |
| Acrolein | Cytotoxicity | MTT Assay | Human Bronchial Epithelial (BEAS-2B) | 35 µM |
| Antimicrobial | Broth Microdilution | Escherichia coli | 0.5 mM | |
| Antimicrobial | Broth Microdilution | Pseudomonas aeruginosa | 0.8 mM | |
| Crotonaldehyde | Cytotoxicity | MTT Assay | Human Colon Carcinoma (HT-29) | 120 µM |
| Antimicrobial | Broth Microdilution | Bacillus subtilis | 0.7 mM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Human cell lines (e.g., HaCaT, HepG2, BEAS-2B, HT-29) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Glyoxal, Methylglyoxal, Acrolein, Crotonaldehyde) and incubated for a further 24 to 48 hours.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity Assessment via Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Inoculum Preparation: Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizations
Signaling Pathway of Cytotoxicity
The cytotoxicity of α,β-unsaturated carbonyls is often mediated through the induction of oxidative stress and apoptosis. The following diagram illustrates a simplified signaling pathway.
Caption: α,β-Unsaturated Carbonyl-Induced Apoptotic Pathway.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of vinyl glyoxal derivatives and related compounds is depicted below.
Caption: Workflow for Bioactivity Screening of Test Compounds.
Cross-Validation of 2-oxo-3-butenal Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 2-oxo-3-butenal, also known as vinylglyoxal. Due to the limited availability of established and validated assays specifically for this α,β-unsaturated dicarbonyl, this document outlines two robust methodologies adapted from well-established protocols for similar reactive carbonyl species, such as methylglyoxal. The comparison is based on derivatization followed by chromatographic separation and mass spectrometric detection, which is a common strategy for the accurate quantification of such analytes in complex biological and environmental matrices.
Comparative Analysis of Quantification Assays
The following table summarizes the key performance characteristics of two recommended assays for the quantification of 2-oxo-3-butenal. These are based on derivatization followed by either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Assay 1: LC-MS/MS with 1,2-Diaminobenzene (DB) Derivatization | Assay 2: GC-MS with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization |
| Principle | Derivatization of the α-dicarbonyl moiety with DB to form a stable and ionizable quinoxaline derivative, followed by reverse-phase LC separation and quantification by MS/MS. | Derivatization of the carbonyl groups with PFBHA to form oximes, which are volatile and suitable for GC separation and MS detection. |
| Specificity | High, due to the specific reaction of DB with α-dicarbonyls and the high selectivity of MS/MS detection. | Moderate to High. PFBHA reacts with both aldehydes and ketones. Specificity is primarily achieved through GC retention time and mass fragmentation patterns. |
| Sensitivity | High (expected in the low nanomolar to picomolar range). | Moderate (expected in the low micromolar to nanomolar range). |
| Sample Throughput | Moderate. Sample derivatization can be performed in parallel, and LC run times are typically in the range of 5-15 minutes per sample. | Lower. Derivatization and sample extraction can be more time-consuming. GC run times can be longer. |
| Matrix Compatibility | Excellent for a wide range of biological fluids (plasma, urine, cell lysates) and environmental samples. | Good, but may require more extensive sample cleanup to remove non-volatile matrix components. |
| Instrumentation | Requires an LC system coupled to a triple quadrupole or high-resolution mass spectrometer. | Requires a GC system coupled to a mass spectrometer. |
| Key Advantages | High sensitivity and specificity. Milder derivatization conditions. | Well-established for a broad range of carbonyls. Good for volatile and semi-volatile analytes. |
| Potential Challenges | Requires synthesis of a stable isotope-labeled internal standard for highest accuracy. Potential for side reactions if not optimized. | Derivatization can produce stereoisomers, leading to multiple chromatographic peaks. Potential for thermal degradation of the analyte or derivative. |
Experimental Protocols
Assay 1: LC-MS/MS with 1,2-Diaminobenzene (DB) Derivatization
This protocol is adapted from the established method for the quantification of methylglyoxal.[1]
1. Sample Preparation and Derivatization:
-
To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of an internal standard solution (e.g., ¹³C-labeled 2-oxo-3-butenal).
-
Add 50 µL of 10 mM 1,2-diaminobenzene (DB) in 0.2 M HCl.
-
Incubate at room temperature for 2 hours in the dark to form the quinoxaline derivative.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the derivative from matrix components.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the 2-oxo-3-butenal-DB derivative and its internal standard would need to be determined by infusion of the synthesized standard.
Assay 2: GC-MS with PFBHA Derivatization
1. Sample Preparation and Derivatization:
-
To 200 µL of sample, add an appropriate internal standard.
-
Add 50 µL of 20 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride in buffer (pH 6).
-
Incubate at 60°C for 1 hour to form the PFBHA-oxime derivatives.
-
Cool the sample and extract the derivatives with 200 µL of hexane or another suitable organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of solvent suitable for GC injection.
2. GC-MS Analysis:
-
GC System: A capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature ramp to separate the derivatized analytes.
-
MS System: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) or negative chemical ionization (NCI) mode.
-
Data Acquisition: Full scan mode to identify the fragmentation pattern of the derivative or selected ion monitoring (SIM) for targeted quantification.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the recommended LC-MS/MS-based quantification of 2-oxo-3-butenal.
Caption: LC-MS/MS workflow for 2-oxo-3-butenal analysis.
References
Spectroscopic Comparison of (E)- and (Z)-3-Butenal, 2-oxo- Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a clear understanding of isomeric differences is crucial for molecular characterization and reaction monitoring. This guide provides a comparative analysis of the spectroscopic properties of the (E)- and (Z)-isomers of 3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted spectroscopic data to highlight the key distinguishing features.
The differentiation between the (E)- and (Z)-isomers of 3-Butenal, 2-oxo- can be effectively achieved by a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The spatial arrangement of the substituents around the carbon-carbon double bond leads to distinct differences in the chemical environments of the protons and carbon atoms, as well as the vibrational energies of the bonds, which are reflected in their respective spectra.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR vibrational frequencies for the (E)- and (Z)-isomers of 3-Butenal, 2-oxo-.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | (E)-3-Butenal, 2-oxo- | (Z)-3-Butenal, 2-oxo- | Key Differentiator |
| Aldehydic Proton (-CHO) | ~9.5-9.7 | ~9.4-9.6 | The aldehydic proton of the (E)-isomer is expected to be slightly downfield due to anisotropic effects of the vinyl group. |
| Vinylic Proton (α to C=O) | ~6.8-7.0 | ~6.3-6.5 | The vinylic proton α to the carbonyl in the (E)-isomer is significantly deshielded compared to the (Z)-isomer. |
| Vinylic Proton (β to C=O) | ~6.1-6.3 | ~6.0-6.2 | Minor difference, with the (E)-isomer proton being slightly downfield. |
| Coupling Constant (J) | ~16 Hz (trans) | ~12 Hz (cis) | The most significant differentiator is the coupling constant between the vinylic protons, with a larger value for the trans-protons in the (E)-isomer. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | (E)-3-Butenal, 2-oxo- | (Z)-3-Butenal, 2-oxo- | Key Differentiator |
| Aldehydic Carbonyl (-CHO) | ~190-195 | ~190-195 | Minimal difference expected. |
| Ketonic Carbonyl (-C=O) | ~195-200 | ~195-200 | Minimal difference expected. |
| Vinylic Carbon (α to C=O) | ~135-140 | ~130-135 | The α-carbon in the (E)-isomer is expected to be slightly downfield. |
| Vinylic Carbon (β to C=O) | ~130-135 | ~128-133 | The β-carbon in the (E)-isomer is expected to be slightly downfield. |
Table 3: Predicted Key Infrared (IR) Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | (E)-3-Butenal, 2-oxo- | (Z)-3-Butenal, 2-oxo- | Key Differentiator |
| C=O Stretch (Aldehyde) | ~1700-1720 | ~1700-1720 | Minimal difference expected. |
| C=O Stretch (Ketone) | ~1680-1700 | ~1680-1700 | Minimal difference expected. |
| C=C Stretch | ~1620-1640 | ~1620-1640 | Minimal difference expected. |
| =C-H Bend (out-of-plane) | ~960-980 (trans) | ~675-730 (cis) | The out-of-plane =C-H bending vibration is a strong and reliable indicator, appearing at a significantly higher wavenumber for the (E)-isomer. |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a larger spectral width than for ¹H NMR, and a relaxation delay of 2-5 seconds.
-
A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest. The solution is then placed in a liquid IR cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography (GC-MS). Electron ionization (EI) is a common method for small organic molecules.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (84.07 g/mol for C₄H₄O₂) and characteristic fragmentation patterns can be observed. While mass spectrometry will not distinguish between the E/Z isomers as they have the same mass, it is crucial for confirming the molecular weight and elemental composition.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing between the (E)- and (Z)-isomers of 3-Butenal, 2-oxo- based on their spectroscopic data.
Assessing the Purity of Synthesized 2-oxo-3-butenal: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comparative overview of methods for assessing the purity of 2-oxo-3-butenal, a reactive α,β-unsaturated dicarbonyl compound of interest in various research fields, including as a potential covalent inhibitor in drug discovery.
This document details a common synthetic route for 2-oxo-3-butenal and outlines standard analytical techniques for its purity determination. By presenting clear experimental protocols and comparative data, this guide aims to equip researchers with the necessary information to produce and verify high-purity 2-oxo-3-butenal for their studies.
Synthesis of 2-oxo-3-butenal
A prevalent method for the synthesis of 2-oxo-3-butenal, also known as vinylglyoxal, is the oxidation of methyl vinyl ketone. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-established method for the α-oxidation of ketones to yield 1,2-dicarbonyl compounds.[1][2][3]
Experimental Protocol: Synthesis via Riley Oxidation
This protocol is adapted from a general procedure for the Riley oxidation of ketones.[1]
Materials:
-
Methyl vinyl ketone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diethyl ether
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a pressure tube, dissolve methyl vinyl ketone (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (2.0 eq) to the solution at room temperature.
-
Seal the pressure tube and heat the reaction mixture with vigorous stirring. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the suspension through a pad of Celite to remove the selenium byproduct, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain 2-oxo-3-butenal.
Caption: Workflow for the synthesis of 2-oxo-3-butenal via Riley Oxidation.
Purity Assessment of 2-oxo-3-butenal
Accurate determination of the purity of synthesized 2-oxo-3-butenal is critical. Several analytical techniques can be employed for this purpose, with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy being among the most powerful.
Purity Data Comparison
The following table summarizes hypothetical purity data for 2-oxo-3-butenal synthesized via the Riley oxidation, as determined by different analytical methods. In practice, researchers should establish their own purity specifications based on their experimental needs.
| Synthesis Batch | Analytical Method | Purity (%) | Major Impurities Detected |
| Batch A | GC-MS | 96.5 | Residual methyl vinyl ketone, 1,4-dioxane |
| Batch B | q¹H-NMR | 97.2 | Unidentified oxidation byproducts |
| Batch C | HPLC-UV | 95.8 | Polymeric byproducts |
Experimental Protocols for Purity Analysis
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds in a mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized 2-oxo-3-butenal in a high-purity solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
GC Separation: Use a suitable temperature program to separate the components of the mixture. An example program could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of 2-oxo-3-butenal can be compared to library spectra for confirmation. PubChem provides mass spectral data for 2-oxo-3-butenal.
-
Purity Calculation: The purity is determined by the area percentage of the 2-oxo-3-butenal peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for purity assessment of 2-oxo-3-butenal using GC-MS.
2. Quantitative ¹H-NMR (q¹H-NMR) Spectroscopy
q¹H-NMR is an absolute quantification method that can provide highly accurate purity values without the need for a calibration curve, by using a certified internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized 2-oxo-3-butenal and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolution: Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H-NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Purity Calculation: The purity of 2-oxo-3-butenal is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Alternatives to 2-oxo-3-butenal in Drug Development
2-oxo-3-butenal is an example of a covalent inhibitor, a class of molecules that form a covalent bond with their biological target. This can lead to high potency and prolonged duration of action. However, the high reactivity of α,β-unsaturated aldehydes can also lead to off-target effects. In drug discovery, there is a growing interest in developing both irreversible and reversible covalent inhibitors with improved selectivity.
Alternatives to highly reactive α,β-unsaturated systems often involve the use of "warheads" that are less electrophilic but are still capable of reacting with specific nucleophilic residues (like cysteine or lysine) on the target protein. Examples of such warheads include:
-
Acrylamides: A common choice for targeting cysteine residues.
-
Nitriles: Can act as reversible covalent inhibitors.
-
Ketones and Aldehydes in specific contexts: Can form reversible covalent bonds, for instance, with the catalytic serine in serine proteases.
The choice of an alternative depends heavily on the specific biological target and the desired mechanism of action. The development of targeted covalent inhibitors aims to balance reactivity and selectivity to achieve therapeutic benefit while minimizing toxicity.[4][5]
Caption: Relationship between 2-oxo-3-butenal and alternative covalent inhibitors.
References
A Comparative Guide to the Synthesis of Vinyl Glyoxal for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Vinyl glyoxal, a highly reactive dicarbonyl compound, serves as a versatile building block in the synthesis of various heterocyclic compounds and complex molecules. This guide provides a comparative analysis of two potential synthetic routes to vinyl glyoxal, offering insights into their efficiency based on available experimental data.
Synthetic Pathways to Vinyl Glyoxal
Two primary synthetic routes to vinyl glyoxal are explored in this guide:
-
Oxidation of Methyl Vinyl Ketone (MVK): This approach utilizes an oxidizing agent to convert the methyl group of MVK into a carbonyl group, yielding vinyl glyoxal.
-
Ozonolysis of a Diene Precursor: This classic method involves the cleavage of a carbon-carbon double bond in a suitable diene, such as 1,4-pentadiene, using ozone to form the desired dicarbonyl compound.
Comparison of Synthetic Routes
| Parameter | Oxidation of Methyl Vinyl Ketone |
| Starting Material | Methyl Vinyl Ketone (MVK) |
| Reagent | Selenium Dioxide (SeO₂) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 7 hours |
| Yield | ~70% (estimated)[1] |
Experimental Protocols
Route 1: Oxidation of Methyl Vinyl Ketone (Riley Oxidation)
This procedure is based on the general method for the Riley oxidation of ketones.[1][2][3][4]
Materials:
-
Methyl Vinyl Ketone (MVK)
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Diethyl ether
-
Celite
-
Silica gel
Procedure:
-
In a pressure tube, dissolve the methyl vinyl ketone (1.0 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (2.0 equivalents) to the solution at room temperature.
-
Seal the pressure tube and stir the suspension vigorously while heating to 100 °C.
-
Maintain the reaction at 100 °C for 7 hours.
-
After cooling, dilute the reaction mixture with diethyl ether.
-
Filter the suspension through a pad of Celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain vinyl glyoxal.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the described synthetic routes.
Caption: Synthesis of Vinyl Glyoxal via Oxidation of MVK.
Caption: Proposed Ozonolysis Route to Vinyl Glyoxal.
Discussion
The oxidation of methyl vinyl ketone using selenium dioxide presents a viable, albeit potentially hazardous, method for the synthesis of vinyl glyoxal. The estimated yield of around 70% suggests a reasonably efficient conversion.[1] However, selenium compounds are known for their toxicity, and appropriate safety precautions must be strictly adhered to during the experimental process.
While the ozonolysis of a suitable diene like 1,4-pentadiene is a theoretically sound approach to vinyl glyoxal, the lack of specific, published experimental data makes a direct comparison of its efficiency challenging. Ozonolysis is a powerful tool for oxidative cleavage but requires specialized equipment and careful handling of ozone, which is a toxic and explosive gas. The workup conditions following ozonolysis are also crucial in determining the final product yield and purity.
For researchers considering the synthesis of vinyl glyoxal, the choice of route will depend on factors such as available equipment, safety infrastructure, and the desired scale of production. The Riley oxidation of MVK offers a more clearly defined path with an estimated yield, while the ozonolysis route remains a plausible but less documented alternative that warrants further investigation to establish its efficiency.
References
comparative study of "3-Butenal, 2-oxo-" as a precursor in heterocycle synthesis
For researchers and professionals in drug development and organic synthesis, the selection of appropriate precursors is critical for the efficient construction of heterocyclic scaffolds. This guide provides a comparative analysis of "3-Butenal, 2-oxo-" (also known as 2-oxo-3-butenal or vinyl glyoxal), a reactive 1,4-dicarbonyl compound, against more conventional precursors in the synthesis of pyrroles, pyridines, and pyrimidines. Due to the high reactivity and limited documented applications of 2-oxo-3-butenal, this comparison focuses on its potential utility in the well-established Paal-Knorr synthesis for pyrroles, while presenting standard, high-yielding methods for pyridines and pyrimidines as benchmarks.
Executive Summary
3-Butenal, 2-oxo- is a promising yet challenging precursor for heterocycle synthesis. Its bifunctional nature as a 1,4-dicarbonyl compound makes it theoretically suitable for the Paal-Knorr pyrrole synthesis. The presence of a vinyl group offers the potential for synthesizing pyrroles with a reactive alkene functionality, a valuable handle for further molecular elaboration. However, its inherent reactivity and potential instability pose significant challenges in handling and may lead to polymerization or other side reactions, which likely accounts for the scarcity of its application in the literature.
This guide compares the synthesis of key heterocycles using 2-oxo-3-butenal (theoretically, for pyrroles) and standard, well-documented alternative precursors for which reliable experimental data is available.
Data Presentation: Precursor Performance in Heterocycle Synthesis
The following tables summarize the performance of standard precursors in established synthetic routes for pyrroles, pyridines, and pyrimidines, providing a baseline for evaluating the potential of 2-oxo-3-butenal.
Table 1: Pyrrole Synthesis via Paal-Knorr Reaction
| Precursor | Co-reactant | Product | Reaction Conditions | Yield | Reference |
| 2,5-Hexanedione | Ammonium Carbonate | 2,5-Dimethylpyrrole | Heated in an oil bath at 100°C for 60-90 min, then refluxed at 115°C for 30 min. | 81-86% | [1] |
| 3-Butenal, 2-oxo- (Theoretical) | Primary Amine (R-NH₂) | 1-Substituted-3-vinyl-1H-pyrrole | Conditions would likely require mild temperatures and inert atmosphere to manage precursor reactivity. | Yield is expected to be moderate to low due to potential side reactions. | N/A |
Table 2: Pyridine Synthesis
| Method | Precursors | Product | Reaction Conditions | Yield | Reference |
| Hantzsch Synthesis | Ethyl acetoacetate (2 equiv.), Formaldehyde, Aqueous Ammonia | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Heated at reflux in ethanol for 30 minutes. | High | [2] |
Table 3: Pyrimidine Synthesis
| Method | Precursors | Product | Reaction Conditions | Yield | Reference |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Refluxed in ethanol with an acid catalyst. | ~85% (with H-BEA zeolite catalyst) | [3] |
Experimental Protocols
Detailed methodologies for the key benchmark experiments are provided below.
Protocol 1: Synthesis of 2,5-Dimethylpyrrole (Paal-Knorr Synthesis)
Materials:
-
Acetonylacetone (2,5-Hexanedione) (100 g, 0.88 mole)
-
Ammonium carbonate (200 g, 1.75 moles)
-
Chloroform
-
Anhydrous calcium chloride
-
Nitrogen gas
Procedure:
-
In a 500-cc Erlenmeyer flask equipped with a large-bore, air-cooled reflux condenser, combine 100 g of acetonylacetone and 200 g of ammonium carbonate.[1]
-
Heat the mixture in an oil bath at 100°C until effervescence ceases (approximately 60-90 minutes). During this time, any sublimed ammonium carbonate should be pushed back into the reaction mixture.[1]
-
Replace the air-cooled condenser with a water-cooled one and gently reflux the mixture at a bath temperature of 115°C for an additional 30 minutes.[1]
-
After cooling, separate the upper yellow layer containing the pyrrole.[1]
-
Extract the lower aqueous layer with 15 cc of chloroform and combine the extract with the crude pyrrole.[1]
-
Dry the combined organic layers over anhydrous calcium chloride in a container previously flushed with nitrogen.[1]
-
Transfer the dried product to a modified Claisen flask and distill off the chloroform under reduced pressure.[1]
-
Collect the 2,5-dimethylpyrrole at 51–53°C/8 mm or 78–80°C/25 mm. The expected yield is 68–72 g (81–86%).[1]
Protocol 2: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (Hantzsch Synthesis)
Materials:
-
Aqueous formaldehyde (37% in water) (1.4 mL, 18.70 mmol)
-
Ethyl acetoacetate (5.0 mL, 39.06 mmol)
-
Concentrated aqueous ammonia (25% in water) (6.2 mL, 82.97 mmol)
-
Ethanol
Procedure:
-
Combine aqueous formaldehyde, ethyl acetoacetate, and concentrated aqueous ammonia in ethanol.[2]
-
Heat the mixture at reflux for 30 minutes.[2]
-
Upon cooling, a precipitate will form.[2]
-
Filter the precipitate and rinse with chilled ethanol (0–5°C).[2]
-
Recrystallize the product from ethanol to obtain pure diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.[2]
Protocol 3: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Biginelli Reaction)
Materials:
-
Benzaldehyde (3 mmol)
-
Ethyl acetoacetate (3 mmol)
-
Urea (4.5 mmol)
-
Brønsted acidic ionic liquid [Btto][p-TSA] (0.15 mmol) as catalyst
-
Ethanol
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, urea, and the ionic liquid catalyst.[4]
-
Heat the mixture to 90°C for 30 minutes under solvent-free conditions with magnetic stirring.[4]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.[4]
-
Stir for 5 minutes, then filter the resulting solid under suction.[4]
-
Wash the solid with cold water and recrystallize from ethanol to yield the pure product.[4]
Reaction Pathways and Logical Relationships
The following diagrams illustrate the reaction mechanisms for the synthesis of pyrroles, pyridines, and pyrimidines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Butenal, 2-oxo-: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3-Butenal, 2-oxo-, a reactive and hazardous chemical. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to local, state, and federal regulations is mandatory.
I. Understanding the Hazards
3-Butenal, 2-oxo- is a flammable liquid and is harmful to aquatic life.[1] Due to its reactive nature as an α,β-unsaturated aldehyde, direct disposal into sanitary sewer systems or as regular trash is strictly prohibited. The primary disposal strategy involves chemical neutralization to mitigate its hazardous properties before collection by an approved waste disposal facility.
II. Chemical Neutralization Procedures
Two primary methods are recommended for the chemical neutralization of 3-Butenal, 2-oxo-: oxidation with potassium permanganate and reaction with sodium bisulfite.
A. Oxidation with Potassium Permanganate
This method utilizes a strong oxidizing agent to break down the aldehyde and the carbon-carbon double bond, rendering the molecule less toxic.
Experimental Protocol:
-
Preparation: In a fume hood, prepare a neutralizing solution of potassium permanganate (KMnO₄). The concentration should be sufficient to completely oxidize the quantity of 3-Butenal, 2-oxo-. A starting point is a 5% (w/v) aqueous solution of KMnO₄.
-
Reaction: Slowly and with constant stirring, add the 3-Butenal, 2-oxo- waste to the potassium permanganate solution. The reaction is exothermic, so the addition should be gradual to control the temperature. An ice bath may be used if necessary.
-
Observation: A brown precipitate of manganese dioxide (MnO₂) will form, indicating that the oxidation reaction is proceeding. Continue stirring until the purple color of the permanganate is no longer visible, signifying the completion of the reaction.
-
Quenching Excess Permanganate: If excess permanganate is present (the solution remains purple), it can be quenched by the careful addition of a small amount of sodium bisulfite or ascorbic acid until the solution becomes colorless or a brown precipitate forms.
-
Final Disposal: The resulting mixture, containing manganese dioxide and oxidized organic products, should be collected in a designated hazardous waste container and labeled appropriately for collection by a licensed waste disposal service.
B. Reaction with Sodium Bisulfite
This procedure involves the formation of a water-soluble bisulfite adduct, which can then be separated for disposal. This method is particularly useful for separating aldehydes from other organic materials.[2]
Experimental Protocol:
-
Preparation: In a fume hood, dissolve the 3-Butenal, 2-oxo- waste in a water-miscible solvent such as methanol or tetrahydrofuran (THF).[2]
-
Reaction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the dissolved waste.[2] The molar ratio of sodium bisulfite to the aldehyde should be at least 1:1.[1] Shake the mixture vigorously for several minutes.
-
Separation: Add water and an immiscible organic solvent (e.g., ethyl acetate/hexanes) to the mixture and shake.[3] The bisulfite adduct of the aldehyde will dissolve in the aqueous layer.[2] Separate the aqueous layer containing the adduct.
-
Disposal of Aqueous Layer: The aqueous layer containing the bisulfite adduct should be collected in a designated hazardous waste container labeled "Aqueous waste containing aldehyde-bisulfite adduct" for collection by a licensed waste disposal service.
III. Quantitative Data Summary
| Parameter | Oxidation with KMnO₄ | Reaction with NaHSO₃ |
| Reagent Concentration | 5% (w/v) KMnO₄ (starting) | Saturated aqueous NaHSO₃ |
| Stoichiometry | Excess KMnO₄ | ≥ 1:1 molar ratio (NaHSO₃:aldehyde)[1] |
| Reaction Temperature | Room temperature (control with ice bath) | 20 to 70 °C[1] |
| pH of Reaction | Not specified (typically acidic or alkaline) | 6 to 11[1] |
| Reaction Time | Until purple color disappears | Vigorous shaking for several minutes |
| Byproducts | Manganese dioxide (solid), oxidized organics | Water-soluble bisulfite adduct |
IV. Disposal Workflow
Caption: Logical workflow for the proper disposal of 3-Butenal, 2-oxo-.
V. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling 3-Butenal, 2-oxo- and the neutralizing agents.
-
Ventilation: All procedures must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]
-
Spill Management: In case of a spill, remove all ignition sources. Small spills can be absorbed with an inert material. Larger spills may require neutralization before cleanup.[4]
-
Waste Segregation: Do not mix 3-Butenal, 2-oxo- waste with other waste streams without first neutralizing it.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 3-Butenal, 2-oxo-.
References
Navigating the Safe Handling of 3-Butenal, 2-oxo-: A Guide for Laboratory Professionals
Operational Plan: Handling with an Abundance of Caution
Given the lack of specific hazard information, a conservative approach to handling 3-Butenal, 2-oxo- is essential. This involves a multi-layered strategy encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls:
-
Ventilation: All handling of 3-Butenal, 2-oxo- should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a glove box may be warranted for procedures with a higher risk of aerosolization or if the substance is volatile.
Administrative Controls:
-
Restricted Access: Limit access to areas where 3-Butenal, 2-oxo- is being handled to authorized personnel only.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical, including weighing, transferring, and reaction quenching. These SOPs should be reviewed and approved by the institution's environmental health and safety (EHS) department.
-
Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible and that personnel are trained on their use. A written emergency plan for spills or personnel exposure should be in place.
Personal Protective Equipment (PPE): The following PPE recommendations are based on a cautious approach to handling a chemical with unknown hazards. The final selection of PPE should be based on a site-specific risk assessment.
| PPE Category | Recommendation |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemically resistant gloves are mandatory. Given the lack of specific compatibility data, it is advisable to use a robust glove material such as nitrile or neoprene and to change gloves frequently. Double gloving may be appropriate for some procedures. |
| Skin and Body Protection | A flame-resistant lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn. Closed-toe shoes are mandatory. |
| Respiratory Protection | If there is a risk of inhalation exposure that cannot be controlled by engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. The selection and use of respirators must be in accordance with the institution's respiratory protection program. |
Disposal Plan: Managing Uncharacterized Waste
All waste containing 3-Butenal, 2-oxo- must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed containers that are compatible with the chemical.
-
Labeling: Waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("3-Butenal, 2-oxo-"), and any other information required by your institution and local regulations.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Chemical and Physical Properties
The following table summarizes the available physical and chemical properties for 3-Butenal, 2-oxo-, primarily sourced from computational data on PubChem.[1]
| Property | Value |
| Molecular Formula | C₄H₄O₂ |
| Molecular Weight | 84.07 g/mol |
| CAS Number | 16979-06-9 |
| Appearance | Not available |
| Boiling Point | 88.4 °C at 760 mmHg (Predicted) |
| Flash Point | 14.7 °C (Predicted) |
| Density | 0.999 g/cm³ (Predicted) |
| Synonyms | 2-oxobut-3-enal, vinylglyoxal |
Experimental Workflow for Handling Chemicals with Unknown Hazards
The following diagram outlines a logical workflow for safely handling a chemical with unknown or incomplete hazard information, such as 3-Butenal, 2-oxo-.
Caption: Workflow for handling chemicals with unknown hazards.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for a formal Safety Data Sheet. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all institutional and regulatory requirements for the safe handling and disposal of chemical substances. Always attempt to obtain a substance-specific SDS from your chemical supplier before commencing any work.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
